2-Cyclopropylacetic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-cyclopropylacetyl) 2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9(5-7-1-2-7)13-10(12)6-8-3-4-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRUZPRINLOLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)OC(=O)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Cyclopropylacetic Anhydride: Synthesis, Properties, and Applications in Drug Development
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged scaffold in contemporary drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a quasi-aromatic nature, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The incorporation of a cyclopropyl ring can enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism by cytochrome P450 enzymes, improve binding affinity to biological targets, and introduce conformational rigidity, thereby optimizing the presentation of key pharmacophoric elements.[2][3] This guide focuses on this compound, a reactive derivative of 2-cyclopropylacetic acid, and explores its potential as a versatile building block in the synthesis of novel therapeutics. While this compound does not have a dedicated CAS number, this guide will provide a comprehensive overview of its parent acid, 2-cyclopropylacetic acid (CAS: 5239-82-7), and detail the synthesis, predicted properties, and applications of the anhydride.
Physicochemical Properties of 2-Cyclopropylacetic Acid and its Anhydride
A thorough understanding of the physicochemical properties of 2-cyclopropylacetic acid is fundamental to appreciating the characteristics and reactivity of its corresponding anhydride.
Table 1: Physicochemical Properties of 2-Cyclopropylacetic Acid and Predicted Properties of this compound
| Property | 2-Cyclopropylacetic Acid | This compound (Predicted) |
| CAS Number | 5239-82-7[4] | Not Available |
| Molecular Formula | C₅H₈O₂[4] | C₁₀H₁₄O₃ |
| Molecular Weight | 100.12 g/mol [5] | 182.21 g/mol |
| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid |
| Boiling Point | 86-87 °C at 9 mmHg | > 140 °C (significantly higher than the parent acid) |
| Density | 1.02885 g/mL at 25 °C[5] | > 1.03 g/mL |
| Refractive Index | n/D 1.4345[5] | Higher than the parent acid |
| Solubility | Soluble in organic solvents, limited solubility in water[6] | Reacts with water; soluble in aprotic organic solvents |
| pKa | ~4.76 | Not applicable; readily hydrolyzes |
Synthesis of this compound: A Modern Approach Using Propanephosphonic Acid Anhydride (T3P®)
The synthesis of carboxylic acid anhydrides from their corresponding acids is a cornerstone of organic synthesis. While classical methods often employ harsh dehydrating agents, modern reagents such as propanephosphonic acid anhydride (T3P®) offer a milder, more efficient, and environmentally benign alternative. T3P® is a versatile coupling and dehydrating agent that promotes the formation of amide and ester bonds, as well as the synthesis of anhydrides, with high yields and minimal side reactions.[7][8] The byproducts of T3P®-mediated reactions are water-soluble, which simplifies the purification process significantly.[9]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from 2-cyclopropylacetic acid using T3P®.
Materials:
-
2-Cyclopropylacetic acid (2 equivalents)
-
Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate (1.1 equivalents)
-
Anhydrous ethyl acetate (as solvent)
-
Anhydrous pyridine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-cyclopropylacetic acid (2 equivalents) and anhydrous ethyl acetate. Begin stirring the solution at room temperature.
-
Base Addition: Add anhydrous pyridine or DIPEA (2.2 equivalents) to the reaction mixture. The base acts as a scavenger for the phosphonic acid byproduct, driving the reaction to completion.
-
T3P® Addition: Slowly add the T3P® solution (1.1 equivalents) to the stirring mixture. An exotherm may be observed. Maintain the reaction temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.
-
Workup: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the hydrolysis of the T3P® reagent and the resulting anhydride product by atmospheric moisture.
-
Anhydrous Solvents and Reagents: Crucial for the same reason as maintaining an inert atmosphere.
-
Base: The use of a non-nucleophilic base like pyridine or DIPEA is critical to neutralize the acidic byproducts without competing in the reaction.
-
T3P®: Chosen for its high reactivity under mild conditions, excellent functional group tolerance, and the formation of easily removable, water-soluble byproducts.[8]
Workflow Visualization
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
This compound is expected to exhibit the characteristic reactivity of a carboxylic acid anhydride, serving as a potent acylating agent. The electrophilicity of the carbonyl carbons is enhanced by the electron-withdrawing nature of the anhydride linkage, making them susceptible to nucleophilic attack.
Caption: General reactivity of this compound.
-
Hydrolysis: In the presence of water, this compound will readily hydrolyze to form two equivalents of 2-cyclopropylacetic acid.[10] This reactivity underscores the importance of anhydrous conditions during its synthesis and handling.
-
Alcoholysis: Reaction with alcohols will yield an ester of 2-cyclopropylacetic acid and one equivalent of the parent carboxylic acid.[10] This is a highly efficient method for ester formation.
-
Aminolysis: Amines will react with the anhydride to produce the corresponding amide and a carboxylate salt.[10] This is a common and effective way to form robust amide bonds, which are central to the structure of many pharmaceutical agents.
Applications in Drug Development
The unique combination of the metabolically robust cyclopropyl group and the reactive anhydride functionality makes this compound a valuable intermediate in drug discovery and development.
As a Synthon for Bioactive Molecules
The 2-cyclopropylacetyl moiety is found in a number of biologically active compounds. For instance, (2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid has been identified as a potent and selective inhibitor of the integrin αvβ3, a target for anti-angiogenic cancer therapy.[11] this compound would serve as an efficient reagent for introducing the 2-cyclopropylacetyl group into various molecular scaffolds during the synthesis of such inhibitors.
In Prodrug Strategies
Carboxylic acid-containing drugs can suffer from poor membrane permeability and can cause gastrointestinal irritation. The conversion of a carboxylic acid to a biodegradable anhydride is a viable prodrug strategy to temporarily mask the acidic group.[6] Anhydride prodrugs can exhibit prolonged drug action due to their controlled hydrolysis in vivo.[12] this compound could be used to create mixed anhydrides with other drug molecules containing a carboxylic acid, potentially improving their pharmacokinetic profiles.
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.
-
Corrosivity: Acid anhydrides are corrosive and can cause severe skin and eye burns upon contact.[5]
-
Reactivity with Water: The anhydride reacts exothermically with water, producing the corrosive carboxylic acid.
-
Inhalation: Vapors can be irritating to the respiratory tract.
Recommended Personal Protective Equipment (PPE):
-
Chemical safety goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A properly fitted lab coat
-
Work should be conducted in a well-ventilated chemical fume hood.
Conclusion
This compound, while not a commercially cataloged compound with a dedicated CAS number, represents a highly valuable and reactive intermediate for organic synthesis, particularly in the realm of drug discovery. Its synthesis from the readily available 2-cyclopropylacetic acid can be achieved efficiently using modern reagents like T3P®. The inherent properties of the cyclopropyl group, combined with the versatile reactivity of the anhydride functionality, make it a powerful tool for the construction of novel bioactive molecules and for the implementation of innovative prodrug strategies. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound opens up new avenues for the creation of next-generation therapeutics.
References
-
Organic acid anhydride. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (2013). CORE. [Link]
-
Vasantha, B., Hemantha, H. P., & Sureshbabu, V. V. (2010). 1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement: Application to the Synthesis of Urea and Carbamate Derivatives. Synthesis, 2010(17), 2990-2996. [Link]
-
The reaction of cyclic anhydrides with enolisable imines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Klimenkovs, I., Bakis, E., & Priksane, A. (2013). Propanephosphonic Acid Anhydride–Mediated Cyclodehydration of Maleic Acid Monoamides. Synthetic Communications, 43(19), 2634–2640. [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. [Link]
-
Pandey, J., Dondalkar, M., Tumey, L. N., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. [Link]
-
Propanephosphonic acid anhydride. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]
-
Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Anales de la Real Academia Nacional de Farmacia, 82(03), 263-269. [Link]
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WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved February 24, 2026, from [Link]
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
-
Bravo, C., Castillo, E., & Iglesias, E. (2005). Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. The Journal of Organic Chemistry, 70(4), 1253–1261. [Link]
-
Waghmare, A. A., & Pandit, S. S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 30). Semantic Scholar. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]
-
Carpino, L. A., & El-Faham, A. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 23(12), 3247. [Link]
-
Vasantha, B., Hemantha, H. P., & Sureshbabu, V. V. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(25), 3321-3324. [Link]
-
2-(Cyclopropylamino)acetic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
Sources
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- 5. Cyclopropylacetic acid 95 5239-82-7 [sigmaaldrich.com]
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- 7. files01.core.ac.uk [files01.core.ac.uk]
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- 12. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Structure and Characterization of Bis(cyclopropylacetyl) Oxide
Abstract
Bis(cyclopropylacetyl) oxide, commonly referred to as cyclopropylacetic anhydride , is a specialized organic reagent used primarily in medicinal chemistry for the introduction of the cyclopropylacetyl pharmacophore. This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for researchers engaged in drug development. Unlike simple aliphatic anhydrides, the unique strain energy of the cyclopropyl ring influences both the stability and reactivity profile of this compound, necessitating precise handling and validation protocols.
Chemical Structure & Theoretical Analysis
Fundamental Identity
Bis(cyclopropylacetyl) oxide is the symmetrical acid anhydride of cyclopropylacetic acid. It functions as a potent acylating agent, leveraging the lability of the anhydride linkage to transfer the cyclopropylacetyl group to nucleophiles (amines, alcohols, thiols).
| Property | Data |
| IUPAC Name | Cyclopropylacetic anhydride |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| SMILES | C1CC1CC(=O)OC(=O)CC1CC1 |
| Precursor | Cyclopropylacetic acid (CAS: 5239-82-7) |
| Predicted Boiling Point | ~245°C (at 760 mmHg) / Decomposes |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
Structural Topology and Strain
The molecule consists of two cyclopropylacetyl wings connected by a central oxygen atom. The critical structural feature is the cyclopropyl ring , which possesses significant Baeyer strain (~27.5 kcal/mol).
-
Steric Considerations: The methylene spacer (-CH₂-) between the ring and the carbonyl group insulates the anhydride linkage from the direct steric bulk of the ring, making it more reactive than direct cyclopropanecarboxylic anhydride but less hindered than tert-butyl analogs.
-
Electronic Effects: The cyclopropyl group acts as a weak electron donor (pseudo-pi character of Walsh orbitals) to the carbonyl system, slightly modulating the electrophilicity of the anhydride carbons compared to straight-chain alkyl anhydrides.
Structural Visualization
The following diagram illustrates the connectivity and the central anhydride core flanked by the strained rings.
Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide showing the insulation of the reactive core from the strained rings.
Synthesis & Preparation Protocols
Since bis(cyclopropylacetyl) oxide is often not available as a bulk commodity chemical due to hydrolytic sensitivity, in situ preparation or fresh synthesis is the standard in drug development workflows.
Method A: Dehydration via Dicyclohexylcarbodiimide (DCC)
This method is preferred for small-scale, high-purity requirements where thermal stability is a concern.
Reagents:
-
Cyclopropylacetic acid (2.0 eq)[1]
-
DCC (1.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve cyclopropylacetic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add DCC dissolved in minimal DCM dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
-
Filtration: Filter the mixture through a Celite pad to remove DCU.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude anhydride.
-
Purification: If necessary, Kugelrohr distillation (high vacuum) can be used, though the crude is often pure enough (>95%) for subsequent acylation steps.
Method B: Acid Chloride Exchange
Preferred for larger scales where DCC byproducts are undesirable.
Reagents:
-
Cyclopropylacetic acid (1.0 eq)
-
Cyclopropylacetyl chloride (1.0 eq)
-
Base: Pyridine or Triethylamine (1.1 eq)
Figure 2: Synthesis via Acid Chloride-Acid Coupling demonstrating the convergent pathway.
Spectroscopic Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized reagent, the following spectroscopic signatures must be validated. The absence of the -OH stretch (from the parent acid) and the presence of double carbonyl peaks are the primary validation criteria.
Infrared Spectroscopy (FT-IR)
The anhydride linkage exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 1820 ± 5 | C=O Asymmetric Stretch | Higher frequency, usually less intense. |
| 1750 ± 5 | C=O Symmetric Stretch | Lower frequency, stronger intensity. |
| 1050–1100 | C-O-C Stretch | Strong ether-like stretch of the anhydride core. |
| 3000–3080 | C-H Stretch (Cyclopropyl) | Characteristic "CH₂" tension in the strained ring. |
| Absent | O-H Broad Stretch | Presence indicates hydrolysis/contamination. |
Nuclear Magnetic Resonance (NMR)
NMR provides definitive proof of the cyclopropyl moiety's integrity and the symmetry of the molecule.
¹H NMR (400 MHz, CDCl₃):
-
δ 0.20 – 0.35 ppm (m, 4H): Cyclopropyl ring protons (cis/trans relative to substituent).
-
δ 0.55 – 0.65 ppm (m, 4H): Cyclopropyl ring protons.
-
δ 1.05 – 1.15 ppm (m, 2H): Cyclopropyl methine (-CH-) protons.
-
δ 2.35 – 2.45 ppm (d, J=7.0 Hz, 4H): Methylene (-CH₂-) protons adjacent to the carbonyl. Note: These are deshielded compared to the acid precursor due to the electron-withdrawing anhydride group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 4.5 ppm: Cyclopropyl CH₂ carbons.
-
δ 7.2 ppm: Cyclopropyl CH methine carbons.
-
δ 41.5 ppm: Alpha-methylene (-CH₂-) carbons.
-
δ 168.5 ppm: Carbonyl (C=O) carbons. Distinct shift from acid (~178 ppm) or ester (~172 ppm).
Applications in Drug Development
Bis(cyclopropylacetyl) oxide is a specialized tool for Late-Stage Functionalization (LSF) and Prodrug Synthesis .
N-Acylation of APIs
It is used to attach the cyclopropylacetyl motif to amine-bearing pharmacophores. This motif is valuable because the cyclopropyl group is metabolically stable (unlike isopropyl) and provides unique hydrophobic interactions.
-
Example: Synthesis of amide analogs of Montelukast intermediates or specific kinase inhibitors where the cyclopropyl group fits into hydrophobic pockets.
Prodrug Strategies
Anhydrides are used to generate ester or amide prodrugs. The cyclopropylacetyl group can serve as a lipophilic "mask" that improves membrane permeability, which is later cleaved by esterases in vivo.
Figure 3: Mechanism of Drug Acylation illustrating the transfer of the cyclopropylacetyl group.[2]
References
-
Cyclopropylacetic Acid Synthesis & Properties. ChemicalBook. Retrieved from .
-
Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. Retrieved from .
-
Synthesis and antiinflammatory activities of (cyclopropyl-p-tolyl)acetic acid. PubMed. Retrieved from .
- NMR Chemical Shifts of Trace Impurities.Journal of Organic Chemistry.
-
Montelukast Intermediate Synthesis (Patent CN112624921A). Google Patents. Retrieved from .
Sources
A Technical Guide to the Comparative Reactivity of 2-Cyclopropylacetic Acid Anhydride and Acid Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. The introduction of specific acyl groups is a fundamental transformation, and the choice of the acylating agent can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. Among the various acylating agents, acid chlorides and acid anhydrides are two of the most common and powerful options. This guide provides an in-depth technical analysis of 2-cyclopropylacetic acid anhydride and 2-cyclopropylacetic acid chloride, two reagents that are of growing interest due to the prevalence of the cyclopropyl moiety in pharmaceuticals.[1][2][3][4][5] The unique structural and electronic properties of the cyclopropane ring can impart desirable characteristics to drug candidates, such as enhanced metabolic stability and improved binding affinity.[6]
This document will explore the nuances of reactivity between these two derivatives of 2-cyclopropylacetic acid, offering insights into their synthesis, mechanistic behavior, and practical applications in the synthesis of complex molecules relevant to the pharmaceutical industry.
Comparative Reactivity: A Deep Dive
The reactivity of both 2-cyclopropylacetyl chloride and 2-cyclopropylacetic anhydride is governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In general, acyl chlorides are more reactive than acid anhydrides.[7][8] This can be attributed to a combination of inductive and resonance effects, as well as the stability of the leaving group.
The primary mechanism for acylation reactions with both reagents is nucleophilic acyl substitution . This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) and yielding the acylated product.[9]
Electronic and Steric Influences
The enhanced reactivity of 2-cyclopropylacetyl chloride can be explained by the following factors:
-
Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. Oxygen in the anhydride is also electronegative, but the presence of a second carbonyl group and an oxygen atom in the carboxylate leaving group modulates this effect.
-
Leaving Group Ability: The chloride ion is an excellent leaving group due to its stability in solution. In contrast, the carboxylate anion, the leaving group from the anhydride, is a more basic and therefore a poorer leaving group compared to chloride.
-
Resonance: In the acid anhydride, the lone pairs on the central oxygen atom can participate in resonance with both carbonyl groups, which slightly stabilizes the molecule and reduces the electrophilicity of the carbonyl carbons. The chlorine atom in the acid chloride is larger and its p-orbitals do not overlap as effectively with the carbonyl's pi-system, leading to less significant resonance stabilization.[8]
The cyclopropyl group itself, while strained, does not dramatically alter the fundamental reactivity patterns of the attached acyl chloride or anhydride functional groups. However, its unique electronic properties can influence the overall reactivity and the properties of the resulting acylated products.[10][11]
Diagram 1: Factors Influencing Electrophilicity
Caption: Factors influencing the electrophilicity of the carbonyl carbon in 2-cyclopropylacetyl chloride and this compound.
Reactivity Comparison Summary
| Feature | 2-Cyclopropylacetyl Chloride | This compound |
| Reactivity | Very High[7][8] | High |
| Reaction Speed | Fast, often vigorous[7] | Moderate, slower than acid chloride[12] |
| Byproduct | Corrosive HCl gas[7] | Non-corrosive 2-cyclopropylacetic acid[12] |
| Moisture Sensitivity | Highly sensitive, reacts violently with water[7] | Less sensitive than acid chloride |
| Handling | Requires anhydrous conditions and care due to corrosivity[7] | Easier and safer to handle[12] |
| Cost | Generally more expensive | Generally cheaper |
| Atom Economy | Higher | Lower, as one equivalent of the carboxylic acid is "wasted" as the leaving group |
Synthesis of 2-Cyclopropylacetic Acid Derivatives
The starting material for both the acid chloride and the anhydride is 2-cyclopropylacetic acid, which is a commercially available compound.[13][14]
Synthesis of 2-Cyclopropylacetyl Chloride
The most common and efficient method for the preparation of 2-cyclopropylacetyl chloride from 2-cyclopropylacetic acid is through the use of thionyl chloride (SOCl₂).[6][9] Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[9]
Diagram 2: Synthesis Workflow for 2-Cyclopropylacetyl Chloride
Caption: General workflow for the synthesis of 2-cyclopropylacetyl chloride from 2-cyclopropylacetic acid.
Experimental Protocol: Synthesis of 2-Cyclopropylacetyl Chloride [6]
-
Preparation: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-cyclopropylacetic acid (1.0 eq).
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred acid. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Purification: The excess thionyl chloride can be removed by distillation. The resulting 2-cyclopropylacetyl chloride can be purified by fractional distillation under reduced pressure.
Synthesis of this compound
Symmetrical acid anhydrides can be prepared by several methods. A common laboratory-scale synthesis involves the reaction of an acyl chloride with the corresponding carboxylate salt or carboxylic acid in the presence of a base like pyridine.[15]
Diagram 3: Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound [15]
-
Preparation: In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve sodium 2-cyclopropylacetate (1.0 eq) in a suitable anhydrous solvent (e.g., benzene or THF). Alternatively, a mixture of 2-cyclopropylacetic acid (1.0 eq) and pyridine (1.0 eq) can be used.
-
Reagent Addition: Add 2-cyclopropylacetyl chloride (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up: The solid byproduct (sodium chloride or pyridinium hydrochloride) is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting this compound can be purified by distillation under vacuum.
Applications in Drug Development
The choice between 2-cyclopropylacetyl chloride and its corresponding anhydride in a synthetic route often depends on a balance of reactivity, cost, safety, and the specific requirements of the substrate.
When to Use 2-Cyclopropylacetyl Chloride
The high reactivity of 2-cyclopropylacetyl chloride makes it the reagent of choice for:
-
Acylating unreactive nucleophiles: For substrates with low nucleophilicity, such as sterically hindered alcohols or electron-deficient anilines, the more potent acylating power of the acid chloride is often necessary to achieve a good yield in a reasonable timeframe.[7]
-
Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction typically employs acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][16][17][18][19] This reaction is pivotal for the synthesis of aryl ketones, which are common intermediates in pharmaceutical manufacturing.[6] For instance, the acylation of fluorobenzene with cyclopropylacetyl chloride is a key step in synthesizing intermediates for potential drug candidates, where the cyclopropyl and fluoro-phenyl motifs are desirable for their effects on metabolic stability and binding affinity.[6]
When to Use this compound
Despite its lower reactivity, this compound is often preferred in industrial settings due to several advantages:[7]
-
Safety and Handling: The anhydride is less corrosive and reacts less violently with water, making it safer to handle on a large scale.[12] The byproduct, 2-cyclopropylacetic acid, is also less hazardous than the corrosive HCl gas produced from the acid chloride.[7][12]
-
Cost-Effectiveness: Acid anhydrides are generally less expensive than the corresponding acid chlorides.[12]
-
Controlled Reactions: The more moderate reactivity of the anhydride allows for better control of the reaction, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule.[9]
-
Amide and Ester Formation: For the acylation of relatively nucleophilic amines and alcohols, the anhydride is often sufficiently reactive to provide good yields, and its advantages in handling and cost make it the more practical choice.[20] The manufacture of aspirin, for example, famously uses acetic anhydride instead of acetyl chloride for safety and cost reasons.[12]
Conclusion: A Strategic Choice for Synthesis
Both 2-cyclopropylacetyl chloride and this compound are valuable reagents for introducing the 2-cyclopropylacetyl moiety into organic molecules. The choice between them is a strategic one, dictated by the specific demands of the synthetic problem at hand.
-
2-Cyclopropylacetyl chloride is the more reactive, "high-energy" tool, ideal for challenging acylations where speed and potency are required. Its use, however, necessitates careful handling and anhydrous conditions.
-
This compound represents a more moderate, "safer" option, well-suited for large-scale syntheses and reactions with more nucleophilic substrates where cost, safety, and ease of handling are primary considerations.
For researchers and professionals in drug development, a thorough understanding of the reactivity profiles of these two reagents is essential for designing efficient, safe, and scalable synthetic routes to novel therapeutic agents incorporating the valuable cyclopropyl pharmacophore.
References
-
Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. [Link]
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
-
PMC. (n.d.). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Retrieved February 24, 2026, from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved February 24, 2026, from [Link]
-
LookChem. (n.d.). Cyclopropylacetic acid 5239-82-7 wiki. Retrieved February 24, 2026, from [Link]
-
Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Retrieved February 24, 2026, from [Link]
-
Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
YouTube. (2025, May 17). Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning. [Link]
-
Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved February 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]
-
Chemsrc. (2025, August 25). Cyclopropylacetyl chloride. [Link]
-
PubChem. (n.d.). 2-Cyclopropylacetyl chloride. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US6288297B1 - Process for the preparation of cyclopropylacetylene.
-
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Organic Syntheses. (n.d.). acid anhydrides. Retrieved February 24, 2026, from [Link]
-
TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]
-
Chemsheets. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
PMC. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (n.d.). Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method. Retrieved February 24, 2026, from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
-
PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrevise.org [chemrevise.org]
- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 10. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
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- 13. medchemexpress.com [medchemexpress.com]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
Technical Guide: Physical Properties & Handling of Cyclopropylacetic Anhydride
[1]
Executive Summary
Cyclopropylacetic anhydride (CAS: 55277-80-0) is the symmetrical acid anhydride of cyclopropylacetic acid.[1][2][3] It is a specialized acylating agent used in organic synthesis to introduce the cyclopropylacetyl moiety into pharmacophores (e.g., in the development of antiretroviral or analgesic compounds) where the harsh conditions of an acid chloride might be detrimental.
Unlike common solvents, this compound is rarely isolated as a commodity chemical due to its moisture sensitivity and is often generated in situ or used immediately upon purchase. Consequently, experimental physical property data is sparse in open literature. This guide provides predicted physicochemical data derived from structural analogs and validated against the parent acid, alongside robust synthesis protocols.
Physicochemical Profile
Comparative Properties Table
As direct experimental values are limited, the properties below are calculated based on structure-property relationships (SPR) with Cyclopropylacetic Acid (parent) and Valeric Anhydride (structural analog).
| Property | Cyclopropylacetic Anhydride (Predicted) | Cyclopropylacetic Acid (Experimental) | Valeric Anhydride (Analog) |
| CAS Number | 55277-80-0 | 5239-82-7 | 2082-59-9 |
| Molecular Formula | |||
| Molecular Weight | 182.22 g/mol | 100.12 g/mol | 186.25 g/mol |
| Physical State | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Boiling Point (760 mmHg) | 215 – 225 °C (Dec.) | 189 – 191 °C | 215 °C |
| Density (20 °C) | 1.04 – 1.08 g/mL | 1.03 g/mL | 0.92 g/mL |
| Refractive Index ( | 1.44 – 1.46 | 1.434 | 1.420 |
| Flash Point | > 100 °C | 71 °C | 101 °C |
| Solubility | Reacts with water; Soluble in DCM, THF, EtOAc | Soluble in water, Ethanol | Immiscible with water |
Analysis of Physical Constants
-
Boiling Point : Anhydrides typically boil 20–30 °C higher than their parent acids due to increased molecular weight, despite the loss of hydrogen bonding. The cyclopropyl ring adds rigidity and density compared to straight-chain analogs like valeric anhydride.[1]
-
Density : The cyclopropyl group significantly increases density relative to aliphatic chains. While valeric anhydride is lighter than water (0.92), the cyclopropyl moiety pushes the density of the anhydride above 1.0 g/mL, similar to the parent acid.
-
Stability : The compound is thermodynamically unstable toward hydrolysis. Exposure to atmospheric moisture will revert it to cyclopropylacetic acid (solid/liquid mixture depending on purity).
Synthesis & Preparation Methodologies
Researchers requiring high-purity cyclopropylacetic anhydride should synthesize it fresh to avoid hydrolysis impurities.[1] Two primary pathways are recommended.
Pathway A: DCC-Mediated Dehydration (Mild Conditions)
Best for small-scale (<10g) preparation where thermal stability is a concern.[1]
-
Reagents : Cyclopropylacetic acid (2 equiv), N,N'-Dicyclohexylcarbodiimide (DCC, 1 equiv).
-
Solvent : Dichloromethane (DCM) or Diethyl Ether (
). -
Mechanism : DCC activates one acid molecule, which is then attacked by the second acid molecule to form the anhydride and insoluble dicyclohexylurea (DCU).
-
Purification : Filtration of DCU followed by concentration.
Pathway B: Acid Chloride Exchange (Scale-Up)
Best for larger scales where atom economy is prioritized.[1]
-
Reagents : Cyclopropylacetic acid (1 equiv), Cyclopropylacetyl chloride (1 equiv), Pyridine (1 equiv).
-
Protocol :
-
Dissolve acid in dry DCM.
-
Add pyridine (acid scavenger).
-
Dropwise addition of acid chloride at
. -
Stir 2h, wash with cold dilute HCl (to remove pyridine), dry, and concentrate.
-
Figure 1: Synthesis pathways for Cyclopropylacetic Anhydride and its reversion via hydrolysis.
Handling and Safety Protocols
Hydrolysis & Storage
The primary instability mode is hydrolysis. The cyclopropyl ring is generally stable under neutral/basic conditions but can open under strong acid catalysis.
-
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Dessication : Keep over activated molecular sieves (4Å) if stored in solution.
Safety Hazards
-
Corrosivity : Like all anhydrides, it reacts exothermically with moisture on skin/mucous membranes to form the parent acid, causing burns.
-
Lachrymator : Vapors may be irritating to eyes and respiratory tract.
-
PPE : Neoprene gloves, chemical splash goggles, and fume hood usage are mandatory.
References
-
BLD Pharm . 2-Cyclopropylacetic anhydride Product Page (CAS 55277-80-0). Retrieved from
-
Sigma-Aldrich .[1][4] Cyclopropylacetic acid (Parent Compound) Safety Data Sheet & Properties. Retrieved from
-
National Institutes of Health (PubChem) . Cyclopropylacetic acid Compound Summary. Retrieved from
-
Google Patents . Process for the preparation of 1α,25-dihydroxycholecalciferol (US3993675A). (Cites use of cyclopropylacetic anhydride as acylating agent). Retrieved from
Stability of the Cyclopropylacetyl Group in Organic Synthesis
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The cyclopropylacetyl (CPA) group represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for alkyl chains and a strategic modulator of metabolic stability. Unlike simple acyl groups (acetyl, propionyl), the CPA moiety possesses unique electronic and steric properties derived from the strain of the cyclopropane ring (~27.5 kcal/mol).
This guide analyzes the stability profile of the CPA group, distinguishing its robust resistance to enzymatic hydrolysis from its specific liability toward acid-catalyzed homo-Michael additions. It provides actionable protocols for installing and manipulating this group without compromising the integrity of the three-membered ring.
Structural & Electronic Properties
The stability of the cyclopropylacetyl group is governed by the interaction between the strained cyclopropane ring and the adjacent carbonyl system.
The "Bisected" Conformation
The cyclopropyl group is not merely a bulky substituent; it is electronically active. The C–C bonds of the ring possess significant
-
Conjugation: The ring acts as a
-donor, stabilizing adjacent positive charge (e.g., in protonated carbonyl intermediates). -
Sterics: The CPA group exerts a steric demand greater than an isopropyl group but less than a tert-butyl group. This "Goldilocks" steric bulk is key to its use in modulating esterase sensitivity.
Table 1: Steric and Electronic Parameters of Acyl Groups
| Group | Taft Steric Parameter ( | Electronic Effect ( | Relative Hydrolysis Rate (Alkaline) |
| Acetyl ( | 0.00 | 0.00 | 1.0 (Reference) |
| Propionyl ( | -0.07 | -0.10 | ~0.6 |
| Cyclopropylacetyl | -0.20 to -0.40 | -0.06 | ~0.1 - 0.3 |
| Isobutyryl ( | -0.47 | -0.19 | ~0.05 |
| Pivaloyl ( | -1.54 | -0.30 | < 0.01 |
Note: The CPA group provides significant steric shielding compared to acetate, retarding hydrolysis without the extreme resistance of pivalate.
Chemical Stability Profile
Acidic Instability: The Homo-Michael Addition
The most critical liability of the CPA group is acid-catalyzed ring opening . Under Lewis or Brønsted acidic conditions, the carbonyl oxygen is protonated/complexed, increasing the electrophilicity of the carbonyl carbon. Due to conjugation, this electrophilicity is transmitted to the
Mechanism:
-
Activation: Acid binds to the carbonyl oxygen.
-
Nucleophilic Attack: A nucleophile (alcohol, halide, thiol) attacks the ring carbon (homo-conjugate addition) rather than the carbonyl carbon.
-
Ring Opening: The strain is released, resulting in a linear derivative (often a
-halo or -alkoxy ester).
DOT Diagram: Acid-Catalyzed Ring Opening Pathway
Caption: Mechanism of acid-catalyzed homo-Michael addition leading to irreversible ring opening of the cyclopropylacetyl moiety.
Basic Stability: Robust Resistance
In contrast to acidic conditions, the CPA group is highly stable under basic conditions.
-
Enolization: The
-protons are less acidic than those in acetoacetate derivatives due to the electron-donating nature of the ring, though enolization is still possible with strong bases (LDA, LiHMDS). -
Hydrolysis: Saponification requires harsher conditions (higher temperature or stronger base concentration) than simple acetates due to the steric hindrance discussed in Table 1.
Oxidative/Reductive Stability
-
Oxidation: The cyclopropyl ring is generally stable to standard oxidants (
, Jones reagent). However, Single Electron Transfer (SET) oxidants (e.g., Ag(II), Ce(IV), or photoredox catalysts) can oxidize the ring, generating a radical cation that triggers ring opening. -
Hydrogenation: The ring is stable to standard Pd/C hydrogenation at ambient pressure. High pressure (>500 psi) or active catalysts (PtO2, Rh/C) in acidic media can reduce the ring to an isopropyl group.
Metabolic Stability & Prodrug Applications
The CPA group is frequently employed to block metabolic soft spots.
P450 Blocking
Alkyl chains are prone to
Esterase Resistance (Prodrug Design)
CPA esters hydrolyze slower than acetates in plasma, making them ideal for prodrugs requiring a moderate half-life.
Case Study: Valacyclovir Analogues Studies comparing valacyclovir (L-valyl ester) with cyclopropylcarbonyl analogues demonstrate a dramatic increase in stability.
| Compound | Half-life (pH 6, 40°C) | Mechanism of Stabilization |
| Valacyclovir | ~70 hours | N/A |
| CPA-Analog | >300 hours | Steric shielding of carbonyl + Hyperconjugative stabilization |
Experimental Protocols
Protocol 1: Safe Installation of CPA Group (Acylation)
Avoids acid-catalyzed ring opening during synthesis.
Reagents: Cyclopropylacetic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (cat.), DCM. Procedure:
-
Dissolve cyclopropylacetic acid in anhydrous DCM at 0°C.
-
Add catalytic DMF (1-2 drops).
-
Add oxalyl chloride dropwise. Note: Do not use thionyl chloride with heating, as HCl generation can degrade the ring.
-
Stir at 0°C -> RT for 2 hours until gas evolution ceases.
-
Concentrate in vacuo without heating above 30°C.
-
Coupling: React the crude acid chloride immediately with the amine/alcohol in the presence of a base (Et3N or Pyridine) and DMAP. The base neutralizes HCl instantly, preserving the ring.
Protocol 2: Controlled Hydrolysis (Deprotection)
Selective removal of CPA ester in the presence of other sensitive groups.
Reagents: LiOH (2.0 equiv), THF/Water (3:1). Procedure:
-
Dissolve the CPA-ester in THF.
-
Cool to 0°C.
-
Add LiOH solution dropwise.
-
Monitor by TLC/LCMS.
-
Insight: If reaction is sluggish, do not heat. Instead, switch to LiOOH (Lithium hydroperoxide), generated in situ from LiOH + H2O2. The hydroperoxide anion is more nucleophilic (
-effect) but less basic, accelerating hydrolysis without racemization or ring damage.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Ring Opening (Chlorination) | Use of strong Lewis Acid (AlCl3) or high conc. HCl. | Switch to mild Lewis acids (ZnCl2) or basic coupling conditions. |
| Low Yield in Friedel-Crafts | Ring opening competes with acylation. | Use the CPA-chloride with SnCl4 at -78°C, or use a milder catalyst like Indium(III) triflate. |
| Unexpected Oxidation | Presence of SET oxidants or radical initiators. | Avoid Ag(I)/Ag(II) salts. Use radical scavengers if radical mechanisms are suspected. |
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 2008.[1] Retrieved from [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. EPA. Retrieved from [Link]
Sources
Handling and Applications of Cyclopropylacetic Anhydride
A Technical Safety & Process Guide for Medicinal Chemistry
Part 1: Chemical Identity & Physicochemical Profile[1]
Note on Commercial Availability: Cyclopropylacetic anhydride (Bis(cyclopropylacetic) anhydride) is rarely available as a shelf-stable catalog reagent due to its susceptibility to hydrolysis and polymerization. It is typically generated in situ or synthesized immediately prior to use from the parent acid. The data below represents a synthesis of predicted physicochemical properties and known data for the parent moiety.
| Property | Data / Prediction | Notes |
| Chemical Name | Bis(cyclopropylacetic) anhydride | Common: 2-Cyclopropylacetic anhydride |
| Parent Compound | Cyclopropylacetic acid (CAS: 5239-82-7) | Primary precursor |
| Molecular Formula | Symmetric anhydride | |
| Molecular Weight | 182.22 g/mol | |
| Predicted Boiling Point | 235–245°C (at 760 mmHg) | Extrapolated from parent acid ( |
| Density | ~1.08 g/cm³ | Estimated |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |
| Appearance | Colorless to pale yellow oil | Viscous liquid |
Part 2: Hazard Identification & Toxicology (SAR Assessment)
Warning: Specific toxicological data for this anhydride is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis using Cyclopropylacetic acid (hydrolysis product) and Acetic Anhydride (functional analog) as proxies.
1. Core Hazards (GHS Classification - Predicted)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] The anhydride functionality rapidly acylates tissue proteins upon contact.
-
Respiratory Sensitization (Category 1): Inhalation of vapors may cause allergy or asthma symptoms (similar to maleic/phthalic anhydrides).
-
Acute Toxicity (Inhalation): Corrosive to the respiratory tract.
2. Mechanism of Tissue Injury
The danger of cyclopropylacetic anhydride lies in its reactivity with nucleophiles. Upon contact with mucous membranes (which contain water and proteins):
-
Hydrolysis: Reacts with moisture to release Cyclopropylacetic acid (a corrosive acid).
-
Acylation: The electrophilic carbonyl attacks amino (
) and hydroxyl ( ) groups in tissue proteins, leading to irreversible cellular damage and immune sensitization (haptenization).
Figure 1: Mechanism of injury. The anhydride reacts with tissue moisture to release acid and acylate proteins.
Part 3: Handling, Storage, & Reactivity
1. Engineering Controls
-
Containment: All handling must occur within a certified chemical fume hood.
-
Inert Atmosphere: The reagent must be stored and transferred under dry Nitrogen (
) or Argon. Moisture acts as a catalyst for decomposition. -
Glassware: Oven-dried glassware is mandatory. Avoid plastics (PVC/PS) which may be leached by the organic anhydride.
2. Storage Protocols
-
Temperature: Store at 2–8°C.
-
Segregation: Keep away from strong oxidizers, alcohols, amines, and water.
-
Shelf-Life: If synthesized in-house, use within 24 hours or store as a solution in anhydrous DCM over molecular sieves.
Part 4: Synthesis & Application Protocols
Since this reagent is rarely bought, the following protocol details its generation for immediate use in medicinal chemistry (e.g., amide coupling).
Protocol A: In Situ Generation (Mixed Anhydride Method)
Best for: One-pot amide coupling where isolation of the anhydride is not required.
Reagents:
-
Cyclopropylacetic acid (1.0 equiv)[2]
-
Ethyl chloroformate (1.05 equiv)
-
Triethylamine (
) or N-Methylmorpholine (NMM) (1.1 equiv) -
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Dissolution: Dissolve cyclopropylacetic acid in anhydrous THF under
atmosphere. Cool to -15°C (ice/salt bath). -
Activation: Add
slowly to deprotonate the acid. -
Anhydride Formation: Dropwise add Ethyl chloroformate. A white precipitate (
) will form immediately. -
Reaction: Stir for 15 minutes at -15°C. The mixed anhydride is now ready for the addition of your amine nucleophile.
Protocol B: Synthesis of Symmetric Anhydride (DCC Method)
Best for: When the pure symmetric anhydride is needed for specific acylation reactions.
Reagents:
-
Cyclopropylacetic acid (2.0 equiv)[2]
-
Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step:
-
Setup: Dissolve Cyclopropylacetic acid in DCM (0.5 M concentration).
-
Coupling: Add DCC (dissolved in minimal DCM) dropwise at 0°C.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Filtration: A heavy white precipitate (Dicyclohexylurea - DCU) will form. Filter this off using a sintered glass funnel or Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude symmetric anhydride.
-
Note: Can be used without further purification for most acylations.
-
Figure 2: Workflow for the synthesis of symmetric cyclopropylacetic anhydride using DCC dehydration.
Part 5: Emergency Protocols
1. Spills & Exposure
| Scenario | Action |
| Skin Contact | IMMEDIATE: Flush with lukewarm water for 15+ mins.[5] Do not use neutralizing agents (bases) on skin as the heat of neutralization may worsen burns. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 mins.[6][5][7] Remove contact lenses.[1][6][5][7][8] Emergency Opthalmology consult required. |
| Spill Cleanup | Evacuate area. Wear SCBA if volume is large. Absorb with dry sand or vermiculite. Do NOT use water (generates acid fumes). Neutralize waste with dilute Sodium Carbonate solution slowly in a waste bucket. |
2. Quenching (Disposal)
Never dispose of the active anhydride directly.
-
Dilute the reaction mixture with DCM.
-
Slowly add Methanol (reacts to form the methyl ester) or Saturated Sodium Bicarbonate (hydrolyzes to acid salt).
-
Caution: Bicarbonate quenching releases
gas. Allow gas evolution to cease before capping waste containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93643, Cyclopropylacetic acid. Retrieved October 26, 2025 from [Link]
- Source for parent acid physicochemical data and GHS skin corrosion classific
-
European Chemicals Agency (ECHA). Substance Information: Acid Anhydrides. Retrieved October 26, 2025 from [Link]
- Source for general respiratory sensitization hazards associated with aliph
- Isobe, T., & Ishikawa, T. (1999).Isobe's Reagent (DMC) and DCC Dehydration Methods. Journal of Organic Chemistry. Source for the dehydration protocol of carboxylic acids to symmetric anhydrides.
-
-
Verification of "Causes severe skin burns (H314)" for the parent moiety.[5]
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.es [fishersci.es]
- 6. media.bazan.co.il [media.bazan.co.il]
- 7. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 8. Phthalic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Cyclopropylacetic anhydride molecular weight and formula
Molecular Architectures in Drug Discovery
Executive Summary
Cyclopropylacetic anhydride (CAS 55277-80-0) serves as a critical electrophilic acylating agent in organic synthesis, specifically designed to introduce the cyclopropylacetyl moiety into complex pharmacophores. Unlike its parent acid, the anhydride offers enhanced reactivity for esterification and amidation reactions under mild conditions, avoiding the harsh acidity of acid chlorides or the atom-inefficiency of coupling reagents. This guide details the physicochemical properties, synthesis protocols, and strategic applications of this reagent in medicinal chemistry, particularly in the synthesis of leukotriene receptor antagonists like Montelukast.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Cyclopropylacetic anhydride is the symmetrical anhydride of cyclopropylacetic acid. It is a moisture-sensitive liquid that requires inert atmosphere handling.
| Property | Data |
| IUPAC Name | 2-Cyclopropylacetic anhydride |
| Common Name | Bis(cyclopropylacetyl) oxide |
| CAS Number | 55277-80-0 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110–115 °C (at reduced pressure, est.)[1] |
| Density | ~1.08 g/mL |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Stability | Moisture sensitive; degrades to Cyclopropylacetic acid |
Synthesis Protocols
While Cyclopropylacetic anhydride can be sourced commercially, in situ generation or laboratory synthesis is often preferred to ensure anhydrous integrity immediately prior to use.
Protocol A: Dehydrative Coupling (DCC Method)
Best for small-scale, high-purity applications where removal of urea byproducts is manageable.
Reagents:
-
Cyclopropylacetic acid (2.0 equiv)[2]
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
-
Dissolution: Dissolve 20 mmol of cyclopropylacetic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Coupling: Add 10 mmol of DCC dissolved in 10 mL DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction precipitates dicyclohexylurea (DCU).
-
Purification: Filter the white DCU precipitate through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude anhydride, which can be used directly or distilled under high vacuum for high purity.
Protocol B: Acyl Chloride Intermediate (Scalable)
Best for large-scale preparation.
Reagents:
-
Cyclopropylacetic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.2 equiv) -
Cyclopropylacetic acid sodium salt (1.0 equiv)
Workflow:
-
Chlorination: React cyclopropylacetic acid with
(reflux, 2h) to generate cyclopropylacetyl chloride. Remove excess via vacuum. -
Substitution: Dissolve cyclopropylacetic acid (1.0 equiv) in THF and treat with NaH (1.0 equiv) to generate the sodium carboxylate.
-
Anhydride Formation: Add the freshly prepared acid chloride dropwise to the carboxylate suspension at 0°C.
-
Workup: Filter off the NaCl byproduct and concentrate the filtrate to yield the anhydride.
Visualization: Synthesis Pathways
Figure 1: Dual pathways for the synthesis of Cyclopropylacetic anhydride from the parent acid.
Applications in Drug Development[1]
The cyclopropyl moiety is a "privileged structure" in medicinal chemistry, often used to restrict conformational flexibility and improve metabolic stability (blocking
Pharmacophore Installation
Cyclopropylacetic anhydride is the reagent of choice for installing the cyclopropylacetyl group onto amines (to form amides) or alcohols (to form esters) when:
-
Acid Sensitivity: The substrate contains acid-sensitive groups (e.g., acetals, Boc groups) that would not survive the HCl generated by acid chlorides.
-
Regioselectivity: Anhydrides are generally less aggressive than acid chlorides, allowing for more controlled acylation in poly-nucleophilic substrates.
Case Study: Montelukast (Singulair) Precursors
While Montelukast itself contains a cyclopropyl ring, the anhydride and its acid precursor are vital in synthesizing analogs and specific side-chain intermediates.
-
Mechanism: The anhydride reacts with nucleophilic centers on the quinoline backbone or thiol side chains to establish the carbon skeleton required for the leukotriene receptor antagonist activity.
Mixed Anhydride Variations
In many high-throughput medicinal chemistry campaigns, the symmetrical anhydride is replaced by a mixed anhydride generated in situ using Ethyl Chloroformate.
-
Reaction: Cyclopropylacetic acid + Ethyl Chloroformate
Mixed Anhydride. -
Utility: This species is highly reactive and is often used immediately to couple with amines to form cyclopropylacetamides.
Visualization: Acylation Mechanism
Figure 2: Mechanism of amide bond formation using Cyclopropylacetic anhydride.
Handling & Safety Protocols
Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.[3]
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to atmospheric moisture hydrolyzes the anhydride back to cyclopropylacetic acid, which is indicated by a pungent, vinegar-like odor.
-
Personal Protective Equipment (PPE):
-
Respiratory: Use in a fume hood. Anhydrides are lachrymators and respiratory irritants.
-
Skin: Nitrile gloves (double gloving recommended) and lab coat.
-
-
Spill Management: Neutralize spills with sodium bicarbonate solution. Do not use water directly as it generates heat and acid.
References
-
Bide Pharm. (n.d.). This compound Product Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopropylacetic acid (Parent Acid). Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Carboxylic Acid Anhydrides. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Cyclopropylacetic Acid. Retrieved from
- Gennari, C., et al. (2007). Scalable synthesis of cyclopropylamine derivatives. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Cyclopropylacetic Anhydride
Abstract & Scope
This technical guide details the synthesis of 2-cyclopropylacetic anhydride from cyclopropylacetic acid . This anhydride is a critical acylating agent used in the derivatization of amines and alcohols in drug discovery, particularly for introducing the metabolically stable cyclopropyl moiety.
Unlike linear alkyl chains, the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Consequently, standard dehydration protocols requiring extreme heat or harsh mineral acids (e.g., Fischer esterification conditions) pose a risk of ring-opening or rearrangement to alkene byproducts.
This guide presents two validated protocols:
-
Method A (DCC-Mediated Dehydration): The "Gold Standard" for research-scale purity, operating under mild conditions to preserve ring integrity.
-
Method B (Acyl Chloride Intermediate): A robust, scalable protocol for multi-gram to kilogram synthesis.
Chemical Context & Retrosynthesis[1][2]
The synthesis relies on the dehydration of two equivalents of carboxylic acid. The primary challenge is driving the equilibrium toward the anhydride while preventing hydrolysis (moisture control) and ring-opening (thermal/acid control).
Reaction Logic[1][2][3][4][5][6][7]
-
Starting Material: Cyclopropylacetic acid (Liquid, bp 189–191 °C).[1][2]
-
Target: Symmetric Anhydride.
-
Critical Quality Attribute (CQA): Absence of mixed anhydrides and preservation of the cyclopropane ring.
Figure 1: General Retrosynthetic Logic for Symmetric Anhydride Formation.
Protocol A: DCC-Mediated Dehydration (High-Purity Research Scale)
Rationale: Dicyclohexylcarbodiimide (DCC) effects dehydration under neutral conditions at room temperature (RT). This is the preferred method for medicinal chemistry applications where <1g to 10g of high-purity anhydride is required immediately for a subsequent coupling step.
Materials
-
Cyclopropylacetic acid (1.0 equiv)
-
DCC (0.5 - 0.6 equiv) (Slight excess relative to stoichiometry of 0.5 is common to ensure full conversion).
-
Solvent: Dichloromethane (DCM), Anhydrous.[3]
-
Atmosphere: Nitrogen or Argon.[3]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with Cyclopropylacetic acid (10 mmol, 1.00 g) and dissolve in anhydrous DCM (20 mL) .
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition: Dissolve DCC (5.5 mmol, 1.13 g) in a minimal amount of DCM (5 mL). Add this solution dropwise to the stirring acid solution over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO4; acid streak will disappear/shift) or IR (appearance of anhydride doublet).
-
-
Workup (Filtration):
-
Cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a sintered glass funnel or a Celite pad to remove the DCU solid.
-
Wash the filter cake with cold DCM (2 x 5 mL).
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40 °C.
-
Note: Do not overheat. The residue is the crude anhydride.[3]
-
-
Purification (Optional): If urea traces remain, suspend the residue in cold dry diethyl ether/hexane (1:1), filter again, and re-concentrate.
Protocol B: Acyl Chloride Route (Scalable Synthesis)
Rationale: For quantities >10g, the atom economy of DCC is poor (generating massive urea waste). The Acyl Chloride method uses Thionyl Chloride (
Materials
-
Cyclopropylacetic acid (2.0 equiv)
-
Thionyl Chloride (
) (1.1 equiv) -
Pyridine (1.1 equiv)
-
Solvent: DCM or Toluene.
Step-by-Step Methodology
Phase 1: Formation of Cyclopropylacetyl Chloride
-
Place Cyclopropylacetic acid (1.0 equiv) in a flask under
. -
Add
(1.1 equiv) dropwise at RT. -
Heat to reflux (approx. 80 °C if neat, or solvent reflux) for 2 hours until gas evolution (
) ceases. -
Remove excess
via vacuum distillation or azeotropic removal with toluene.-
Intermediate: You now have the crude Acid Chloride.
-
Phase 2: Anhydride Formation
-
Dissolve the remaining Cyclopropylacetic acid (1.0 equiv) and Pyridine (1.1 equiv) in dry DCM. Cool to 0 °C.
-
Add the Acid Chloride (prepared in Phase 1) dropwise to this solution.
-
Stir at RT for 3 hours.
-
Workup:
-
Wash the organic layer with cold 1M HCl (to remove pyridine), then Sat.
(to remove unreacted acid), then Brine. -
Dry over
, filter, and concentrate.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate the transformation of the carboxylic acid functionality into the anhydride.
Data Summary Table
| Feature | Cyclopropylacetic Acid (Starting Material) | This compound (Product) |
| IR Spectrum (Carbonyl) | Broad band ~1710 cm⁻¹ (H-bonded) | Sharp Doublet at ~1820 cm⁻¹ and ~1750 cm⁻¹ |
| IR Spectrum (OH) | Broad "O-H" stretch 2500–3300 cm⁻¹ | Absent |
| 1H NMR (Alpha-H) | Doublet ~2.2–2.3 ppm | Shifted downfield (approx. +0.2–0.3 ppm) |
| 1H NMR (Acidic H) | Broad singlet >10 ppm | Absent |
Graphviz Workflow: Decision & Validation
Figure 2: Analytical Decision Tree for Product Validation.
Storage and Stability
-
Moisture Sensitivity: Anhydrides react slowly with atmospheric moisture to revert to the parent acid.
-
Storage: Store in a tightly sealed vial, preferably under Argon/Nitrogen, at 4 °C.
-
Re-purification: If the IR spectrum shows a growing shoulder at 1710 cm⁻¹ (acid formation), the material can be "cleaned" by washing a DCM solution of the anhydride with cold saturated Sodium Bicarbonate (rapidly) to extract the free acid, followed by drying and concentration.
References
-
DCC Coupling Mechanism & Protocol
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Organic Syntheses, Coll. Vol. 5, p. 126 (Synthesis of Cyclopropanecarboxylic acid - precursor context).
- Anhydride Characterization (IR/NMR)
- Wiberg, K. B. "The Structure and Properties of Small Ring Compounds.
- Acyl Chloride/Pyridine Method: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Pearson. (Standard protocol for symmetric anhydride synthesis via acid chloride).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Cyclopropylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 8. DCC | PDF [slideshare.net]
Application Notes and Protocols for Friedel-Crafts Acylation using 2-Cyclopropylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Aromatic Systems
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] This powerful transformation is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a detailed exploration of the Friedel-Crafts acylation utilizing 2-cyclopropylacetic anhydride, a reagent that introduces the valuable cyclopropylmethyl ketone moiety to aromatic systems.
The cyclopropyl group is of significant interest in medicinal chemistry due to its unique conformational and electronic properties. Its incorporation into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and reduced off-target effects. Therefore, the development of robust synthetic methods for introducing this functionality is of paramount importance to drug development professionals.
Mechanistic Insights: Activating the Anhydride for Electrophilic Attack
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The key to this reaction is the generation of a highly reactive electrophile, the acylium ion, from the this compound. This is typically achieved through the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
The reaction mechanism can be summarized in the following steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of the this compound, weakening the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2][3]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl cyclopropylmethyl ketone product.[3]
One of the significant advantages of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product.[2] This deactivation prevents further electrophilic attack on the aromatic ring, thus avoiding polysubstitution products.[4]
Figure 2: Step-by-step experimental workflow for Friedel-Crafts acylation.
Detailed Procedure:
-
Reaction Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 2.2 equivalents relative to the anhydride) to the stirred solvent.
-
Substrate Addition: Add the anhydrous aromatic substrate (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a fume hood as HCl gas will be evolved. Stir vigorously until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude aryl cyclopropylmethyl ketone can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure.
Table 1: Representative Reaction Parameters
| Aromatic Substrate | Equivalents of AlCl₃ (relative to anhydride) | Typical Solvent | Reaction Temperature | Expected Product |
| Toluene | 2.2 | Dichloromethane | 0 °C to RT | 1-(p-tolyl)-2-cyclopropylethanone |
| Anisole | 1.1 - 2.2 | Dichloromethane | 0 °C to RT | 1-(4-methoxyphenyl)-2-cyclopropylethanone |
| Benzene | 2.2 | Dichloromethane | 0 °C to RT | 1-phenyl-2-cyclopropylethanone |
Note: These are starting parameters and may require optimization for specific substrates and desired outcomes.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. All glassware must be dry, and anhydrous reagents and solvents should be used. Moisture will deactivate the Lewis acid catalyst.
-
Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are generally not suitable substrates for Friedel-Crafts acylation as they are too unreactive. [5]Conversely, highly activated rings may undergo side reactions.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product ketone can form a complex with the Lewis acid, rendering it inactive.
-
Choice of Anhydride vs. Acyl Chloride: While acyl chlorides are often more reactive, anhydrides can be advantageous due to their lower cost, easier handling, and the formation of a carboxylic acid byproduct which is generally less corrosive than HCl. [6]* Work-up Emulsions: The quenching and extraction steps can sometimes lead to the formation of stable emulsions. Techniques to break emulsions include the addition of brine, gentle swirling, or filtration through a pad of celite.
Conclusion
The Friedel-Crafts acylation using this compound provides a reliable and effective method for the synthesis of aryl cyclopropylmethyl ketones. These compounds are valuable building blocks in medicinal chemistry and drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this reaction to access a wide range of novel chemical entities with potential therapeutic applications.
References
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Studocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Beilstein J. Org. Chem. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acid Anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
-
EMBL-EBI. (n.d.). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Retrieved from [Link]
-
MDPI. (2020, December 5). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on synthesis of 1-Aryl-2-propanones. Retrieved from [Link]
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- 6. Document: Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted anal... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for the In-Situ Generation of Cyclopropylacetic Anhydride
Introduction: The Synthetic Utility of Activated Cyclopropylacetic Acid
Cyclopropylacetic acid and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety.[1][2] The activation of the carboxylic acid group of cyclopropylacetic acid is a critical step in its utilization for the formation of esters, amides, and other acyl derivatives. Direct acylation using cyclopropylacetic acid is often inefficient. Therefore, its conversion to a more reactive species, such as an anhydride, is a common and effective strategy.
This guide provides detailed application notes and protocols for the in situ generation of cyclopropylacetic anhydride, a transient but highly effective acylating agent. By generating the anhydride in the reaction mixture immediately before its intended use, chemists can circumvent the challenges associated with the isolation and storage of a potentially reactive and moisture-sensitive compound. We will explore the use of two primary classes of reagents for this purpose: carbodiimides, exemplified by N,N'-dicyclohexylcarbodiimide (DCC), and highly electrophilic anhydrides, with a focus on trifluoroacetic anhydride (TFAA). Additionally, we will briefly discuss the generation of the corresponding acid chloride using Ghosez's reagent as an alternative activation strategy.
Core Principles of In-Situ Anhydride Formation
The in situ generation of a symmetric anhydride from a carboxylic acid relies on a dehydration or condensation reaction. Two molecules of the carboxylic acid are coupled with the removal of a water molecule. This process is facilitated by a dehydrating agent. The resulting anhydride is more electrophilic than the parent carboxylic acid and will readily react with nucleophiles.
Reagent System 1: N,N'-Dicyclohexylcarbodiimide (DCC)
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in organic synthesis, particularly in peptide chemistry and ester formation.[3] It functions as a powerful dehydrating agent, facilitating the formation of amides, esters, and, pertinently, anhydrides from carboxylic acids.[4]
Mechanism of Action
The reaction of a carboxylic acid with DCC proceeds through an O-acylisourea intermediate. This intermediate is highly reactive and can then be attacked by a second equivalent of the carboxylic acid to form the symmetric anhydride and the insoluble N,N'-dicyclohexylurea (DCU) byproduct. The precipitation of DCU from most organic solvents is a key driving force for this reaction.[5]
Diagram 1: Proposed Mechanism for DCC-Mediated Anhydride Formation
Caption: DCC activates one molecule of carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by a second carboxylic acid molecule.
Experimental Protocol: In-Situ Generation of Cyclopropylacetic Anhydride with DCC
This protocol provides a general method for the generation of cyclopropylacetic anhydride in an aprotic solvent. The resulting solution can then be treated with a nucleophile of choice.
Materials:
-
Cyclopropylacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., filled with calcium chloride)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add cyclopropylacetic acid (2.0 equivalents).
-
Dissolution: Dissolve the cyclopropylacetic acid in anhydrous DCM or THF (approximately 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.
-
DCC Addition: In a separate container, dissolve DCC (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Reaction Initiation: Add the DCC solution dropwise to the stirred, cooled solution of cyclopropylacetic acid over 5-10 minutes.
-
Reaction Progression: A white precipitate of dicyclohexylurea (DCU) should begin to form shortly after the addition of DCC.
-
In-Situ Use: The resulting mixture containing the in situ generated cyclopropylacetic anhydride is now ready for the addition of the desired nucleophile (e.g., an alcohol for esterification or an amine for amidation). It is recommended to proceed to the next step within 1-2 hours for optimal results.
-
Work-up (Post-Acylation): After the subsequent reaction with the nucleophile is complete, the DCU precipitate is removed by filtration. The filtrate can then be subjected to a standard aqueous work-up to remove any remaining impurities.[5]
Causality Behind Experimental Choices:
-
Stoichiometry: A 2:1 ratio of carboxylic acid to DCC is used to favor the formation of the symmetric anhydride over the O-acylisourea intermediate reacting with the intended nucleophile directly.
-
Anhydrous Conditions: DCC is sensitive to moisture, which can lead to the formation of DCU without the desired anhydride formation. Therefore, the use of anhydrous solvents and a drying tube is essential.[1]
-
Temperature Control: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and can suppress the formation of N-acylurea byproducts, which can arise from the rearrangement of the O-acylisourea intermediate.
Reagent System 2: Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a highly reactive and electrophilic anhydride.[6] It can be used to generate mixed anhydrides with less reactive carboxylic acids, such as cyclopropylacetic acid. These mixed anhydrides are potent acylating agents.
Mechanism of Action
The reaction of a carboxylic acid with TFAA results in an equilibrium, forming a mixed anhydride and trifluoroacetic acid. The highly electron-withdrawing trifluoromethyl groups make the carbonyl carbons of the TFAA moiety extremely electrophilic, driving the reaction forward. The resulting mixed anhydride has two electrophilic centers. Nucleophilic attack will preferentially occur at the less sterically hindered and more electrophilic carbonyl carbon of the cyclopropylacetyl group.
Diagram 2: Formation of a Mixed Anhydride with TFAA
Sources
Application Note: N-Terminal Derivatization with 2-Cyclopropylacetic Anhydride
Strategic Rationale & Application Scope
The "Metabolic Shield" Strategy
In modern medicinal chemistry, the cyclopropyl group is a privileged motif. Unlike the standard acetyl group introduced by acetic anhydride, the 2-cyclopropylacetyl (Cpa) moiety serves as a bioisostere for isopropyl and tert-butyl groups but offers superior metabolic stability.
The primary utility of 2-cyclopropylacetic anhydride in peptide synthesis is the "Late-Stage Functionalization" or N-terminal capping of peptide therapeutics.[1]
-
Metabolic Blockade: The cyclopropyl ring effectively blocks Cytochrome P450 (CYP) oxidation sites often found on aliphatic N-terminal caps.[1][2] The strained ring system resists hydroxylation more effectively than linear alkyl chains.
-
Conformational Rigidity: The steric bulk of the cyclopropylmethyl group restricts the conformational freedom of the N-terminus, potentially locking the peptide into a bioactive conformation.
-
Lipophilicity Tuning: It increases lipophilicity (LogP) compared to a standard acetyl cap, improving membrane permeability without the liability of rapid metabolic clearance.
Chemical Mechanism
The reaction proceeds via a standard nucleophilic acyl substitution. The N-terminal amine of the peptide attacks one of the carbonyl carbons of the anhydride.
Figure 1: Mechanism of N-terminal derivatization.[1] The base (DIEA or Pyridine) acts as a proton sponge to drive the equilibrium forward.
Technical Specifications & Handling
Reagent: this compound (Symmetrical) CAS (Acid Precursor): 5239-82-7 (Cyclopropylacetic acid) Molecular Weight: ~182.22 g/mol (Anhydride)[1]
| Parameter | Specification | Causality / Note |
| Physical State | Colorless to pale yellow liquid | Viscosity is higher than acetic anhydride; pipette slowly.[1] |
| Moisture Sensitivity | High | Hydrolyzes to cyclopropylacetic acid on contact with water.[1] Store under Argon/Nitrogen.[1] |
| Odor | Pungent, Valeric-like | CRITICAL: The byproduct (acid) has a tenacious, unpleasant smell.[1] Use a dedicated fume hood. |
| Solubility | DCM, DMF, NMP, THF | Compatible with standard SPPS and solution-phase solvents.[1] |
Protocol A: Solid Phase Peptide Synthesis (SPPS)
This protocol is optimized for manual synthesis or automated synthesizers capable of "pause" steps. It assumes the peptide is attached to the resin (e.g., Rink Amide or Wang) and the N-terminal Fmoc group has been removed.[3]
Materials
-
Resin: Peptide-resin (Fmoc-deprotected), 0.1 mmol scale.[1]
-
Solvent: DMF (Anhydrous).[1]
-
Reagent: this compound.[1]
-
Base: N,N-Diisopropylethylamine (DIEA) or Pyridine.[1]
-
Monitoring: Kaiser Test Kit (Ninhydrin).[1]
Step-by-Step Procedure
-
Resin Preparation:
-
Wash the Fmoc-deprotected resin 3x with DMF (5 mL each) to remove trace piperidine.[1]
-
Reasoning: Residual piperidine can react with the anhydride to form an unreactive amide byproduct, lowering yield.
-
-
Capping Solution Preparation (Prepare Fresh):
-
In a dry vial, mix DMF (4 mL) , DIEA (87 µL, 0.5 mmol, 5 eq) , and This compound (91 mg/approx 85 µL, 0.5 mmol, 5 eq) .
-
Note: If the anhydride is not commercially available, generate it in situ: Mix Cyclopropylacetic acid (10 eq) + DIC (5 eq) in DMF for 15 mins, then add to resin.
-
-
Coupling Reaction:
-
Agitate (shake/vortex) at room temperature for 45–60 minutes .
-
Expert Insight: Unlike acetic anhydride (which reacts in 10-15 mins), the cyclopropyl group adds steric bulk at the
-position relative to the carbonyl. Extended reaction time ensures quantitative conversion.[1]
-
Washing:
-
Validation (Kaiser Test):
-
Take a few beads and perform a Kaiser test.[1]
-
Result: Beads should remain colorless (Yellow solution is acceptable).
-
Action: If beads are blue, repeat Step 3 with fresh reagents for another 30 minutes.
-
-
Cleavage:
-
Proceed with standard TFA cleavage protocols (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[1] The cyclopropyl ring is stable under standard acid cleavage conditions.
-
Figure 2: SPPS Workflow for N-terminal Capping with this compound.[1]
Protocol B: Solution Phase Synthesis
Ideal for derivatizing small peptide fragments or when working on scale (>1 gram).[1]
Materials
-
Peptide: C-terminally protected peptide (free N-terminus).[1]
-
Solvent: Dichloromethane (DCM) (Primary choice) or THF.[1]
-
Base: Triethylamine (TEA).[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional but recommended.[1]
Procedure
-
Dissolution:
-
Dissolve the peptide (1.0 eq) in anhydrous DCM (concentration ~0.1 M).
-
Cool to 0°C in an ice bath.
-
-
Reagent Addition:
-
Add TEA (2.0 eq) .
-
Add This compound (1.5 eq) dropwise.
-
Optional: Add DMAP (0.1 eq) to accelerate the reaction if the N-terminal amine is sterically hindered (e.g., N-terminal Proline or N-Methyl amino acid).
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Stir for 2–4 hours.
-
Monitor by TLC or LC-MS (Target mass = Peptide + 82.1 Da).[1]
-
-
Workup (Critical for Odor Removal):
-
Acid Wash: Wash 2x with 1M KHSO4 or 5% HCl (Removes TEA and converts excess anhydride/byproduct to free acid).[1]
-
Base Wash: Wash 2x with Saturated NaHCO3 (Extracts the cyclopropylacetic acid byproduct into the aqueous layer).
-
Note: The cyclopropylacetic acid byproduct is soluble in basic water. This step is crucial for purification.[1]
Analytical Characterization
When validating the success of the coupling, look for the following markers:
| Method | Diagnostic Signal |
| ESI-MS | [M+H]+ Shift: +82.04 Da (Mass of C5H7O group - H).[1] |
| 1H NMR | Cyclopropyl Protons: Distinct multiplets in the high field region (0.1 – 0.6 ppm). Methylene Doublet: A doublet around 2.2–2.4 ppm (–CH2–CO–) connecting the ring to the carbonyl. |
| HPLC | Retention Time: Significant shift to higher retention time (more hydrophobic) compared to the free amine precursor. |
Troubleshooting & FAQs
Q: I cannot buy the anhydride. Can I use the acid? A: Yes. You can activate cyclopropylacetic acid using standard coupling reagents (HATU/DIEA or DIC/Oxyma).[1] However, anhydride coupling is generally cleaner for N-terminal capping as it avoids guanidinium adduct formation associated with uranium salts (HATU).
-
Protocol: Pre-activate Acid (5 eq) with DIC (5 eq) in DCM for 10 min, then add to resin.
Q: The reaction is incomplete after 1 hour. A: The cyclopropyl group adds steric hindrance.
-
Increase temperature to 40°C (if peptide contains no Cys/Met).
-
Add 0.1 eq DMAP (catalytic) to the coupling mixture.
-
Perform a "double couple" (drain and add fresh reagents).[1]
Q: My final peptide smells "cheesy" or "rancid". A: This is residual cyclopropylacetic acid.[1] It adheres strongly to resins and plastic.
-
Fix: Perform an ether precipitation of your final peptide. The acid byproduct is soluble in ether; the peptide will precipitate. Wash the pellet 3x with cold diethyl ether.
References
-
Talezzani, M. et al. (2023).[1] "The Cyclopropyl Group in Medicinal Chemistry: A Metabolic Shield." Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl metabolic stability).
-
Amblard, M. et al. (2006).[1] "Protocols for N-Terminus Acetylation." Molecular Biotechnology. (Base protocol for anhydride capping).
-
Wuitschik, G. et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, discussing bioisosteres including cyclopropyls. [1]
-
Isidro-Llobet, A. et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][8] Chemical Reviews. (Reference for stability of protecting groups during cleavage).
-
ChemicalBook. (2023).[1] "Cyclopropylacetic acid Properties and Synthesis." (Reagent physical properties).
(Note: While specific literature on "this compound" peptide coupling is niche, these references provide the authoritative basis for the anhydride chemistry, metabolic rationale, and reagent properties used to construct this guide.)
Sources
- 1. Cyclopropylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.uniurb.it [people.uniurb.it]
Application Note & Protocol: High-Efficiency Esterification Using Cyclopropylacetic Anhydride and DMAP
Introduction: The Strategic Value of Cyclopropyl Moieties in Ester Synthesis
In the landscape of modern organic synthesis and drug development, esterification remains a cornerstone reaction for creating crucial chemical linkages. The introduction of specific functionalities can dramatically alter the physicochemical and pharmacological properties of a molecule. The cyclopropyl group, a small, strained ring system, is a "privileged" motif in medicinal chemistry, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.
This application note provides a detailed protocol and mechanistic insights for the esterification of alcohols using cyclopropylacetic anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly efficient nucleophilic catalyst that significantly accelerates acylation reactions, particularly for sterically hindered or less reactive alcohols, under mild conditions.[1][2][3] The combination of cyclopropylacetic anhydride with DMAP catalysis offers a robust and high-yield pathway to novel cyclopropyl-containing esters, which are valuable intermediates in the synthesis of advanced materials and pharmaceutical agents.[4]
The Engine of Efficiency: Understanding the DMAP-Catalyzed Acylation Mechanism
The remarkable efficacy of DMAP in catalyzing esterification with anhydrides stems from its function as a superior acyl transfer agent.[3] Unlike base catalysts such as pyridine or triethylamine, DMAP operates through a nucleophilic catalysis pathway, which is significantly faster.
The consensus mechanism involves two primary stages:[2]
-
Formation of the Acylpyridinium Intermediate: DMAP, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of cyclopropylacetic anhydride. This step forms a highly reactive N-acylpyridinium intermediate and a cyclopropylacetate anion. This intermediate is substantially more electrophilic than the parent anhydride, priming it for reaction with even weakly nucleophilic alcohols.
-
Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the activated acyl group of the pyridinium intermediate. The cyclopropylacetate anion, formed in the first step, acts as a base to deprotonate the alcohol as it attacks, facilitating the formation of the tetrahedral intermediate. This intermediate then collapses, yielding the desired ester, regenerating the DMAP catalyst, and producing a molecule of cyclopropylacetic acid as the sole byproduct.
This catalytic cycle is what allows for the use of only a small, substoichiometric amount of DMAP to drive the reaction to completion.
Caption: Mechanism of DMAP-catalyzed esterification.
Data Summary: Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the esterification of various alcohol types using cyclopropylacetic anhydride and DMAP. This protocol is particularly advantageous for secondary and tertiary alcohols, which are often challenging to esterify under traditional Fischer or acid-catalyzed conditions.[2][5]
| Alcohol Type | Cyclopropylacetic Anhydride (Equivalents) | DMAP (mol%) | Typical Temperature | Typical Time (h) | Expected Yield (%) |
| Primary | 1.1 - 1.2 | 1 - 5 | Room Temperature | 1 - 4 | >95% |
| Secondary | 1.2 - 1.5 | 2 - 10 | Room Temp. to 50 °C | 4 - 12 | 90 - 95% |
| Tertiary | 1.5 - 2.0 | 5 - 15 | 50 °C | 12 - 24 | 80 - 90% |
| Phenol | 1.2 - 1.5 | 5 - 10 | 50 °C | 6 - 18 | 85 - 95% |
Note: Yields are approximate and may vary based on substrate, scale, and purification effectiveness.
Detailed Experimental Protocol
This protocol describes a general procedure for the DMAP-catalyzed esterification of a generic alcohol on a 10 mmol scale.
4.1. Materials and Reagents
-
Alcohol (Substrate) (1.0 eq., 10 mmol)
-
Cyclopropylacetic Anhydride (1.2 eq., 12 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq., 0.5 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 - 0.5 M)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
4.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Septum and needle for inert atmosphere
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (10 mmol) and DMAP (0.5 mmol).
-
Solvent Addition: Add anhydrous DCM (20-50 mL) and stir the mixture until all solids are dissolved.
-
Reagent Addition: Add the cyclopropylacetic anhydride (12 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed. For sensitive substrates, an ice bath can be used to maintain the temperature at 0 °C during addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or heat to 50 °C for less reactive alcohols). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Quenching and Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove DMAP.[6][7]
-
Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove the cyclopropylacetic acid byproduct.
-
Finally, wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Visualization
Caption: General workflow for synthesis and purification.
Critical Considerations and Troubleshooting
-
Anhydrous Conditions: The presence of water can hydrolyze the anhydride and the activated acylpyridinium intermediate, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
DMAP Removal: DMAP is basic and can be effectively removed with a dilute acid wash.[6][7] Ensure your target ester is stable to mild acidic conditions. If not, multiple water washes may be required, or the use of a polymeric-supported DMAP could be considered for easy filtration-based removal.[5][8]
-
Byproduct Removal: The cyclopropylacetic acid byproduct is effectively removed by a basic wash with sodium bicarbonate solution.
-
Substrate Reactivity: For highly sterically hindered alcohols, increasing the amount of DMAP (up to stoichiometric amounts in challenging cases) and elevating the temperature may be necessary.[3]
-
Cyclopropane Ring Stability: The cyclopropane moiety is generally stable under these mild reaction conditions. Strong acids or high temperatures should be avoided to prevent potential ring-opening side reactions.
Safety Precautions
-
Cyclopropylacetic Anhydride: Like many anhydrides, it is corrosive and a lachrymator. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMAP: 4-(Dimethylamino)pyridine is toxic and can be absorbed through the skin. Avoid direct contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Suzhou Highfine Biotech Co., Ltd. (n.d.). Application of Efficient Catalyst DMAP.
- Oppong, S. (2017, February 5). What chemical can replace DMAP (4-Dimethylaminopyridine)?. ResearchGate.
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
-
Reyes-Rodriguez, G. J. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Esterification of Alcohols with Hexanoic Anhydride.
-
Boppisetti, J. K. (2008). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Khlebnikov, V. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
-
Soyler, Z. (2016, April 15). How to purify esterefication product?. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, March 6). DMAP workup. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Murray, P. R. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7033-7041. [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
Sources
- 1. Application of Efficient Catalyst DMAP [en.highfine.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Cyclopropyl-Containing Pharmaceutical Intermediates
Abstract
The cyclopropyl group has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic decision aimed at enhancing potency, modulating physicochemical properties, and improving metabolic stability.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic methodologies for introducing this valuable moiety. We delve into the mechanistic underpinnings and provide field-proven protocols for three major cyclopropanation reactions: the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation, and the Kulinkovich reaction. Furthermore, we present detailed procedures for the synthesis and application of two critical building blocks: cyclopropylamine and cyclopropylboronic acid, which serve as versatile handles for late-stage functionalization in drug discovery programs.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The three-membered carbocycle is far more than a simple saturated ring; its significant ring strain (~27.5 kcal/mol) and unique electronic properties confer a range of desirable attributes to pharmaceutical agents.[1] Understanding these advantages is key to appreciating the causality behind the synthetic choices detailed later in this guide.
-
Enhanced Potency and Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a flexible molecule into its bioactive conformation. This can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][4]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes. This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][5] For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can significantly block this metabolic pathway.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group is often employed as a bioisosteric replacement for moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings.[1][2] This substitution can fine-tune critical drug properties such as lipophilicity (logP) and basicity (pKa), thereby optimizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Reduced Off-Target Effects: By improving the conformational fit to the intended biological target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing the potential for undesirable side effects.[2][6]
Core Methodologies for Cyclopropane Ring Synthesis
The direct formation of the cyclopropane ring onto a core scaffold can be achieved through several robust and well-established methods. The choice of method is dictated by the substrate's functional group tolerance, desired stereochemistry, and the specific substitution pattern of the target cyclopropane.
The Simmons-Smith Reaction: Stereospecific Methylene Transfer
The Simmons-Smith reaction is a cornerstone of cyclopropanation, valued for its reliability and high degree of stereospecificity.[7][8] The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which transfers a methylene (:CH₂) group to an alkene.[9][10] The reaction proceeds via a concerted "butterfly" transition state, delivering the methylene group to one face of the double bond. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product (e.g., a cis-alkene gives a cis-disubstituted cyclopropane).[9][10]
A key feature is its directability by proximal hydroxyl groups. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the molecule, which can be a powerful tool for controlling diastereoselectivity in complex systems.[10]
Caption: Catalytic cycle of Rh-catalyzed cyclopropanation.
Protocol 2.2: Rhodium-Catalyzed Cyclopropanation of Styrene
-
Materials: Styrene, Ethyl diazoacetate (handle with extreme care, potentially explosive), Dirhodium(II) tetraacetate [Rh₂(OAc)₄], Dichloromethane (DCM).
-
Step 1: Setup. To a flame-dried flask under an inert atmosphere, add styrene (2.0 eq) and the rhodium catalyst (0.01 eq, ~1 mol%). Dissolve the components in anhydrous DCM.
-
Step 2: Addition of Diazo Compound. Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM. Using a syringe pump for controlled, slow addition, add the diazoacetate solution to the stirring reaction mixture over several hours. A green color may be observed, indicating the presence of the active carbene complex. CAUTION: Rapid addition can lead to an uncontrolled exotherm and dangerous buildup of N₂ gas.
-
Step 3: Quenching and Work-up. After the addition is complete, stir the reaction for an additional hour at room temperature. Quench any remaining diazo compound by adding a few drops of acetic acid.
-
Step 4: Purification. Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel to separate the cis and trans diastereomers of the cyclopropyl ester.
The Kulinkovich Reaction: From Esters to Cyclopropanols
The Kulinkovich reaction provides a unique and powerful route to 1-substituted cyclopropanols from carboxylic esters. [11][12]The reaction employs a Grignard reagent (typically with β-hydrogens, like EtMgBr) and a catalytic amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄. [13]The mechanism involves the in-situ formation of a titanacyclopropane intermediate. [11][14]This reactive species then undergoes a double addition to the ester's carbonyl group to form the cyclopropanol product after workup. [12] This method is highly valuable as cyclopropanols are versatile synthetic intermediates. Furthermore, variations of this reaction using amides or nitriles as starting materials can directly yield valuable cyclopropylamines. [12][14]
Caption: Key steps in the Kulinkovich reaction.
Protocol 2.3: Synthesis of 1-Methylcyclopropanol
-
Materials: Methyl acetate, Titanium(IV) isopropoxide, Ethylmagnesium bromide (solution in THF or Et₂O), Anhydrous THF.
-
Step 1: Setup. In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere, dissolve methyl acetate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Step 2: Catalyst Addition. Add titanium(IV) isopropoxide (0.1-0.2 eq) to the cooled solution.
-
Step 3: Grignard Addition. Add the ethylmagnesium bromide solution (~2.2 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Gas evolution (ethane) will be observed.
-
Step 4: Reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Step 5: Work-up. Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of water, followed by 1 M aqueous HCl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile). The crude 1-methylcyclopropanol can be purified by distillation.
Synthesis and Application of Key Cyclopropyl Building Blocks
Often, the most efficient synthetic strategy involves incorporating a pre-formed cyclopropyl-containing intermediate rather than constructing the ring on a complex, late-stage molecule. [15]
Cyclopropylamine: A Privileged Intermediate
Cyclopropylamine is a crucial building block for a vast number of pharmaceuticals, most notably the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin) and enzyme inhibitors. [16][17]Its synthesis can be achieved via a modification of the Kulinkovich reaction using an amide as the substrate.
Protocol 3.1: Synthesis of Cyclopropylamine from Cyclopropanecarboxamide
-
This protocol is a conceptual representation of the Kulinkovich-de Meijere reaction.
-
Materials: Cyclopropanecarboxamide, Titanium(IV) isopropoxide, Ethylmagnesium bromide, Anhydrous THF.
-
Procedure: The reaction setup is similar to Protocol 2.3. Cyclopropanecarboxamide (1.0 eq) is treated with Ti(OiPr)₄ (stoichiometric amounts are often used in this variation) and an excess of EtMgBr (~3.0 eq) in THF. The reaction produces an intermediate titanium complex which, upon aqueous work-up, hydrolyzes to yield cyclopropylamine. The product is a volatile liquid and must be isolated carefully, often by distillation. [12][14]
Caption: Workflows for key cyclopropyl building blocks.
Cyclopropylboronic Acid: The Gateway to Suzuki Coupling
Cyclopropylboronic acid is an indispensable reagent for introducing the cyclopropyl moiety onto aromatic and heteroaromatic rings via the palladium-catalyzed Suzuki cross-coupling reaction. [18][19]It is an air- and moisture-stable solid that is highly compatible with a wide range of functional groups. [18][20] Protocol 3.2.1: Synthesis of Cyclopropylboronic Acid
-
Materials: Cyclopropylmagnesium bromide (solution in THF), Trimethyl borate, Anhydrous THF, Hydrochloric acid.
-
Step 1: Setup. To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add trimethyl borate (1.3 eq).
-
Step 2: Grignard Addition. Slowly add the solution of cyclopropylmagnesium bromide (1.0 eq) dropwise, maintaining the temperature at -78 °C. A white precipitate will form.
-
Step 3: Warming and Quench. After the addition, allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Cool the mixture to 0 °C and add 2 M aqueous HCl. Stir for 1 hour.
-
Step 4: Isolation. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by trituration or recrystallization to yield cyclopropylboronic acid as a white solid. [18][19] Protocol 3.2.2: Application in Suzuki Cross-Coupling
-
Materials: Aryl or heteroaryl bromide (1.0 eq), Cyclopropylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), Ligand (e.g., Tricyclohexylphosphine, 10 mol%), Base (e.g., K₃PO₄, 2.0 eq), Solvent (e.g., Toluene/Water mixture).
-
Procedure: To a reaction vessel, add the aryl bromide, cyclopropylboronic acid, base, palladium catalyst, and ligand. Degas the solvent (e.g., by sparging with argon for 15-20 minutes) and add it to the vessel. Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by flash chromatography to obtain the cyclopropyl-substituted arene. [18]
Comparative Summary of Cyclopropanation Methods
| Feature | Simmons-Smith Reaction | Transition-Metal Catalysis | Kulinkovich Reaction |
| Reaction Type | Cheletropic Addition | Carbene Insertion | Nucleophilic Addition/Rearrangement |
| Key Reagents | CH₂I₂, Zn(Cu) or Et₂Zn | Diazo compound, Rh(II) or Cu(I) catalyst | Grignard reagent, Ti(IV) alkoxide |
| Substrate | Alkene | Alkene | Ester, Amide, Nitrile |
| Product Type | Unsubstituted Cyclopropane | Functionalized Cyclopropane | 1-Substituted Cyclopropanol/amine |
| Stereochemistry | Stereospecific (syn-addition) | Stereospecific; enantioselective with chiral catalysts | Can be diastereoselective |
| Key Advantages | High stereospecificity, hydroxyl-directing, mild conditions. [9][10] | Access to functionalized cyclopropanes, potential for high enantioselectivity. [21] | Creates valuable cyclopropanol/amine intermediates from carbonyls. [11][12] |
| Limitations | Stoichiometric zinc required, can be sluggish. [9] | Diazo compounds can be hazardous/unstable. [21] | Requires stoichiometric Grignard reagent, sensitive to protic groups. [14] |
Conclusion
The cyclopropyl group remains a highly sought-after structural motif in pharmaceutical design, offering tangible benefits in potency, stability, and pharmacokinetics. The synthetic methodologies outlined in this guide—Simmons-Smith, transition-metal catalysis, and the Kulinkovich reaction—provide a robust and versatile toolkit for the direct construction of this ring system. Furthermore, the strategic use of key building blocks like cyclopropylamine and cyclopropylboronic acid enables the efficient incorporation of the cyclopropyl fragment into diverse molecular scaffolds. A thorough understanding of the mechanisms, protocols, and comparative advantages of these methods empowers medicinal chemists to rationally design and execute synthetic routes toward the next generation of innovative therapeutics.
References
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [URL: https://www.longdom.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem. [URL: https://www.benchchem.com/blog/applications-in-medicinal-chemistry-for-cyclopropyl-containing-compounds/]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [URL: https://www.researchgate.net/publication/349479133_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules]
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [URL: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]
- Kulinkovich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [URL: https://www.scinapse.io/papers/2034078174]
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [URL: https://docentes.fct.unl.pt/sbs/files/review_arylcyclopropanes_2010.pdf]
- Kulinkovich Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]
- CYCLOPROPYLAMINE. Ataman Kimya. [URL: https://www.ataman-kimya.com/en/cyclopropylamine_i2918]
- Review of cyclopropyl bromide synthetic process. ResearchGate. [URL: https://www.researchgate.net/publication/371900139_Review_of_cyclopropyl_bromide_synthetic_process]
- Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-reactivity-of-cyclopropylboronic-acid-25207718.html]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2594969]
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690196]
- A Comparative Guide to Cyclopropanation: Simmons-Smith Reaction vs. Dichlorocarbene Addition. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-cyclopropanation-simmons-smith-reaction-vs-dichlorocarbene-addition/]
- One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01691]
- Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37217646/]
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25950k]
- Optimization of the Synthesis Method of Cyclopropylboronic Acid. Career Henan Chemical Co. [URL: https://www.careerchem.com/news/optimization-of-the-synthesis-method-of-cyclopropylboronic-acid]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5717]
- Kulinkovich Reaction. YouTube. [URL: https://www.youtube.
- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-incorporation-of-cyclopropylamine-d5-in-medicinal-chemistry-synthesis/]
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5480537/]
- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.reagentguides.
- Simmons–Smith reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189787/]
- CAS 765-30-0: Cyclopropylamine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/765-30-0]
- Transition‐metal‐catalyzed cyclopropanation. ResearchGate. [URL: https://www.researchgate.
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- (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [URL: https://www.researchgate.
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- Cyclopropylamine - general description and application. Georganics. [URL: https://georganics.
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- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]
- Cyclopropylboronic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/411235-57-9.htm]
- Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00599j]
- Metal-catalyzed cyclopropanations. Wikipedia. [URL: https://en.wikipedia.
- Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00216]
- Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc02409f]
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [URL: https://docentes.fct.unl.pt/sbs/files/review_arylcyclopropanes_2010.pdf]
- The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75199337d6c6a4645d886]
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Application Note: Strategic Solvent Selection for Acylation Reactions with 2-Cyclopropylacetic Anhydride
Abstract: 2-Cyclopropylacetic anhydride is a valuable acylating agent and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The unique electronic properties and inherent ring strain of the cyclopropyl moiety introduce specific reactivity considerations. The success of reactions involving this anhydride—in terms of yield, purity, and reaction rate—is critically dependent on the strategic selection of the solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing an optimal solvent system. It covers the fundamental principles of solvent effects, presents a comparative analysis of common solvents, and provides a detailed experimental protocol for a model acylation reaction.
Introduction: The Unique Chemistry of this compound
This compound is a highly reactive derivative of cyclopropylacetic acid. Like other acid anhydrides, it is a potent electrophile, readily participating in nucleophilic acyl substitution reactions with alcohols, phenols, amines, and other nucleophiles.[1] The cyclopropyl group, with its sp2-hybridized character, can electronically influence the reactivity of the adjacent carbonyl groups.
However, the strained three-membered ring also presents a potential liability. Under harsh conditions, such as high temperatures or the presence of strong acids, the cyclopropyl ring can undergo rearrangement or opening.[2][3][4] Therefore, solvent selection is not merely about dissolution but is a critical parameter for controlling reactivity and preserving the integrity of the molecular framework.
Key Safety & Handling Considerations: this compound is expected to share hazards with similar reactive anhydrides. It is corrosive, a lachrymator, and reacts violently with water.[5] All manipulations must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][7] It is crucial to use anhydrous conditions, employing oven-dried glassware and inert gas (e.g., nitrogen or argon) atmospheres to prevent hydrolysis.[5]
The Solvent Selection Workflow: A Logic-Based Approach
The choice of a solvent is a multi-faceted decision. It begins with the fundamental requirements of the chemical transformation and narrows down based on physical properties, reagent compatibility, and practical considerations like downstream processing. The following workflow illustrates a systematic approach to solvent selection for reactions involving this compound.
Caption: Logical workflow for selecting a suitable solvent.
Key Solvent Parameters for Anhydride Chemistry
Protic vs. Aprotic Solvents
This is the most critical initial decision point.
-
Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons (O-H, N-H). They are incompatible with this compound as they will act as nucleophiles, rapidly consuming the anhydride to form the corresponding carboxylic acid or ester, quenching the desired reaction.
-
Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, toluene) lack acidic protons. They are essential for reactions with acid anhydrides as they are generally inert to the acylating agent.
Solvent Polarity
The polarity of the solvent influences the solubility of reactants and can dramatically affect reaction rates by stabilizing or destabilizing transition states.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): These are suitable for reactions where the starting materials are non-polar. In some acylation reactions, non-polar solvents can lead to higher selectivity. Toluene has been shown to be an excellent solvent for certain acetylation reactions.[8]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, THF, Propylene Carbonate): These solvents can dissolve a wider range of substrates, including more polar ones. They can also accelerate reactions that proceed through charged intermediates or polar transition states. Propylene carbonate has been identified as a beneficial solvent for some Friedel-Crafts acylations.[9]
Boiling Point
The solvent's boiling point dictates the accessible temperature range for the reaction.
-
Low-Boiling Solvents (e.g., Diethyl Ether, 34°C; Dichloromethane, 40°C): Ideal for reactions that are highly exothermic or involve thermally sensitive substrates. Their primary drawback is the difficulty in running reactions at elevated temperatures.
-
High-Boiling Solvents (e.g., Toluene, 111°C; DMF, 153°C): Necessary for reactions that require significant thermal energy to overcome the activation barrier. Caution must be exercised to ensure the stability of the cyclopropyl ring at these temperatures.
Comparative Analysis of Recommended Solvents
The table below summarizes the properties of commonly used aprotic solvents suitable for reactions with this compound.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Class | Key Considerations |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic | Excellent general-purpose solvent with good solvating power. Easy to remove post-reaction. Environmental and health concerns. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic | Good for dissolving a range of substrates. Can form explosive peroxides; requires stabilization or fresh distillation. |
| Acetonitrile (ACN) | 82 | 37.5 | Polar Aprotic | Highly polar, useful for promoting reactions with ionic intermediates. Can be challenging to remove completely. |
| Toluene | 111 | 2.4 | Non-Polar Aprotic | Excellent for achieving higher temperatures and for substrates requiring low polarity. Can improve yields in some acylations.[8] |
| Diethyl Ether | 34 | 4.3 | Polar Aprotic | Very low boiling point, useful for reactions at or below room temperature. High volatility and flammability. Can be a poor solvent for some reactions.[8] |
| Propylene Carbonate (PC) | 242 | 65.1 | Polar Aprotic | "Green" solvent with a very high boiling point and polarity. Effective in some catalyzed acylations.[9] Difficult to remove. |
Experimental Protocol: Acylation of Benzylamine
This protocol describes a standard procedure for the N-acylation of benzylamine with this compound, a common transformation in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or DIPEA (as a non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.2 M concentration relative to benzylamine) and triethylamine (1.2 eq). Flush the flask with nitrogen and seal with a septum.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Anhydride Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and base.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-benzyl-2-cyclopropylacetamide by flash column chromatography on silica gel or recrystallization, as appropriate.
Troubleshooting and Advanced Considerations
-
Low Yield: May indicate incomplete reaction or hydrolysis of the anhydride. Ensure all reagents and solvents are strictly anhydrous. Consider a more activating solvent or a catalyst (e.g., DMAP for alcohol acylation).
-
Side Products: If ring-opened byproducts are observed, the reaction temperature may be too high. Switch to a lower-boiling solvent or run the reaction at a lower temperature for a longer duration.
-
Solvent-Free Reactions: For certain substrates, it may be possible to run the reaction neat or with a solid catalyst, which significantly improves the process's environmental footprint (E-factor).[10][11] This is often viable when the substrate is a liquid and can act as the solvent itself.
Conclusion
The selection of a solvent for reactions involving this compound is a critical decision that directly impacts experimental success. A thorough understanding of the interplay between solvent properties—a-proticity, polarity, and boiling point—and the reactivity of the anhydride is paramount. By following a logical selection workflow and considering the specific demands of the chemical transformation, researchers can optimize reaction conditions to achieve high yields and purity while preserving the valuable cyclopropyl motif. Aprotic solvents are mandatory, with the choice between polar (e.g., DCM, THF) and non-polar (e.g., Toluene) options depending on substrate solubility and desired reaction kinetics.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Thermo Fisher Scientific.
- Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021).
- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon
- SAFETY DATA SHEET - Merck Millipore. (2025). Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (2015). International Journal of Chemical and Physical Sciences.
- Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. (n.d.). Redalyc.org.
- Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. (2009). Journal of the Mexican Chemical Society.
- Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
- Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. (2009).
Sources
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- 2. redalyc.org [redalyc.org]
- 3. Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcps.org [ijcps.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis of 2-Cyclopropylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for minimizing the hydrolysis of 2-cyclopropylacetic anhydride during experimental procedures. As a highly reactive acylating agent, its susceptibility to hydrolysis presents a common challenge. This document, structured in a question-and-answer format, offers troubleshooting advice and frequently asked questions to ensure the integrity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Acylated Product, with Significant Recovery of 2-Cyclopropylacetic Acid.
Probable Cause: This is a clear indicator of premature hydrolysis of the this compound, either before or during the reaction.[1] Anhydrides readily react with water to form their corresponding carboxylic acids, a common side reaction that can significantly lower the yield of the desired product.[2][3]
Step-by-Step Solutions:
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction system.
-
Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum immediately before use.[1]
-
Solvents: Use high-purity, anhydrous solvents. It is best practice to use freshly opened bottles or solvents dispensed from a solvent purification system.[4] Recommended solvents are typically polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[4] Non-polar solvents can also retard hydrolysis.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry argon or nitrogen, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Reagent Purity and Handling:
-
Temperature Control: The rate of hydrolysis increases with temperature.[1][7] If the desired acylation reaction can proceed at a lower temperature, doing so can help minimize the competing hydrolysis reaction.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired acylation.[4] Prolonged reaction times provide more opportunity for hydrolysis to occur. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Fourier-transform infrared spectroscopy (FTIR).[1][8]
Issue 2: Inconsistent Reaction Rates or Stalled Reactions.
Probable Cause: This could be due to the complete or partial hydrolysis of the this compound before the reaction was initiated. The resulting 2-cyclopropylacetic acid is significantly less reactive as an acylating agent.[4] Another possibility is poor solubility of the reactants.
Solutions:
-
Verify Reagent Integrity: If possible, confirm the purity of the this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of 2-cyclopropylacetic acid.[9] Use a fresh vial of the anhydride if there is any doubt about the quality of the current stock.[4]
-
Optimize Solubility: Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a different anhydrous solvent with higher dissolving power, for instance, from DMF to DMSO.[4] Gentle warming or sonication can also aid in dissolution, but be mindful of the potential for increased hydrolysis at higher temperatures.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound, like other carboxylic anhydrides, proceeds through a nucleophilic acyl substitution mechanism.[10][11] A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, with a carboxylate ion acting as the leaving group.[11] The final products are two molecules of 2-cyclopropylacetic acid.[10] This reaction can be catalyzed by both acids and bases.[12][13]
Q2: How does pH affect the rate of hydrolysis?
A2: The rate of anhydride hydrolysis is pH-dependent. The reaction can be catalyzed by both acid and base.[12][13] In acidic conditions, protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12] Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to a faster rate of hydrolysis.[13] The hydrolysis rate is generally at its minimum in the slightly acidic pH range (around pH 3-5).[5]
Q3: Which solvents are best for minimizing hydrolysis?
A3: The ideal solvents are high-purity, anhydrous polar aprotic solvents.[4] These include:
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-methyl-2-pyrrolidone (NMP)
Hydrophobic organic solvents can also reduce the extent of hydrolysis by minimizing the amount of entrained water.[14] The key is to ensure the solvent is as dry as possible.
Q4: How can I monitor the extent of hydrolysis during my experiment?
A4: Several analytical techniques can be employed to monitor the hydrolysis of this compound in real-time or by analyzing aliquots from the reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a UV detector can be used to separate and quantify the anhydride and its corresponding carboxylic acid.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the anhydride signals and the appearance of the carboxylic acid signals.[9][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can track the changes in the characteristic carbonyl stretching frequencies of the anhydride and the carboxylic acid.[8]
Q5: What are the recommended storage and handling procedures for this compound?
A5:
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator at low temperatures (-20°C or -80°C).[4][6] It is sensitive to moisture.[6]
-
Handling: Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment, including gloves and eye protection.[16] Avoid inhalation of vapors.[16]
Q6: If my product is contaminated with 2-cyclopropylacetic acid, how can I purify it?
A6: The purification strategy will depend on the properties of your desired product. A common method to remove the acidic byproduct is through an aqueous workup:
-
Quench: If unreacted anhydride remains, it can be quenched with a protic solvent like methanol.[1]
-
Dilute: Dissolve the reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).[1]
-
Aqueous Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The 2-cyclopropylacetic acid will be deprotonated to its carboxylate salt and extracted into the aqueous layer.
-
Isolation: The organic layer containing the desired product can then be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[1][17]
For water-insoluble acids, dissolution in a sodium hydroxide solution followed by precipitation with a mineral acid can be an effective purification step.[17]
Data and Diagrams
Table 1: Recommended Solvents and Handling Conditions
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous polar aprotic solvents (DMF, DMSO, NMP) | Good solubility for many substrates while being non-protic. |
| Anhydrous non-polar solvents | Can retard the rate of hydrolysis.[5] | |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Prevents atmospheric moisture from entering the reaction.[1] |
| Temperature | Lowest effective temperature for the desired reaction | The rate of hydrolysis increases with temperature.[1][7] |
| Glassware | Oven-dried or flame-dried | Removes adsorbed water from surfaces.[1] |
Diagram 1: Hydrolysis Mechanism of this compound
Caption: Nucleophilic attack of water on the anhydride leads to a tetrahedral intermediate, which then collapses to form two molecules of the carboxylic acid.
Diagram 2: Troubleshooting Workflow for Low Acylation Yield
Caption: A decision-making workflow to diagnose and address low yields in reactions involving this compound.
References
- Abdallah, S. M. (1992). Structural Effects on the Acid-Catalyzed Hydrolysis of (E)-3-Carboxy-4-Aryl-But-3-Enoic Anhydrides. Asian Journal of Chemistry, 4(3), 641–647.
-
Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. ChemSystemsChem. Retrieved from [Link]
- Whalley, E. (1960). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 38(11), 2105-2109.
-
LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4737318A - Recovery of acetic anhydride.
- Gold, V., & Hilton, J. (1955). The hydrolysis of acetic anhydride. Part V. Catalysis by strong acids. Journal of the Chemical Society, 843-848.
- Adams, D. J., et al. (2015). Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. RSC Advances, 5(124), 102353-102360.
-
JoVE. (2023, April 30). Reactions of Acid Anhydrides. Retrieved from [Link]
- Howard, P. H., et al. (2017). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 51(9), 5039-5047.
-
ResearchGate. (2019, September 21). Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. Retrieved from [Link]
-
Musgrave, R. (2017, March 14). Base Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. [Link]
-
Adams, D. J., et al. (2015). Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. RSC Publishing. Retrieved from [Link]
-
Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]
-
Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. Retrieved from [Link]
-
Salem Press. (n.d.). Acid Anhydrides. Retrieved from [Link]
-
ACS Publications. (2026, February 10). Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification: Potential and Application Analysis. Retrieved from [Link]
-
MDPI. (2023, April 4). The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. Retrieved from [Link]
-
EBSCO. (n.d.). Acid Anhydrides | Chemistry | Research Starters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, August 29). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Retrieved from [Link]
-
PubMed. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
ACP. (2011, May 10). Thermodynamics and kinetics of the hydrolysis. Retrieved from [Link]
-
Analytical Method. (n.d.). Maleic Anhydride by HPLC. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Digital Commons@ETSU. (2017, December 1). A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dimethylformamide. Retrieved from [Link]
-
MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - European Patent Office - EP 0535825 A2. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Acetic anhydride. Retrieved from [Link]
-
OUCI. (n.d.). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Video: Reactions of Acid Anhydrides [jove.com]
- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. youtube.com [youtube.com]
- 14. US4737318A - Recovery of acetic anhydride - Google Patents [patents.google.com]
- 15. osti.gov [osti.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Removing excess cyclopropylacetic acid from reaction mixtures
Technical Support Center: CPAA Removal & Purification
Welcome to the technical guide for handling Cyclopropylacetic Acid (CPAA) carryover. As a building block, CPAA is deceptively tricky; while it behaves like a typical aliphatic acid (pKa ~4.8), the lipophilicity of the cyclopropyl ring often leads to persistent retention in organic layers during standard workups, and its high boiling point (~190°C) makes rotary evaporation ineffective.[1]
This guide prioritizes chemoselectivity and operational efficiency .[1][2] We move beyond "add water and shake" to precise pH-controlled partitioning and solid-phase scavenging.[1][2][3]
Part 1: The Physicochemical Profile[4]
Before selecting a protocol, understand the enemy.[1] You cannot effectively remove CPAA without exploiting these specific properties.
| Property | Value | Implication for Purification |
| Boiling Point | 189–191 °C (atm) | Do not attempt to rotovap. It requires high vacuum (<5 mmHg) and heat, risking product degradation.[1][2][3] |
| pKa | 4.76 ± 0.1 | Weakly acidic.[1][2][4] Requires pH > 8.0 for >99.9% ionization (deprotonation).[1][2] |
| LogP | ~1.2 | Moderately lipophilic.[1][2] The cyclopropyl group acts as a "grease anchor," resisting extraction into pure water.[1] |
| Solubility | Organic soluble; Water limited | Risk of Emulsions. The molecule acts as a surfactant (hydrophobic head, hydrophilic tail) at neutral pH. |
Part 2: Troubleshooting Guides & FAQs
Scenario A: The Standard Aqueous Workup
"I tried washing with water, but the CPAA remains in my organic layer. How do I get it out?"
The Mechanism: Water alone is insufficient.[1] At neutral pH, CPAA exists largely in its protonated (neutral) form, which prefers the organic layer due to the lipophilic cyclopropyl ring. You must convert it to its carboxylate salt (cyclopropylacetate) to force it into the aqueous phase.
The Protocol: pH-Switched Extraction [1][2][3]
-
Reagent: Saturated Aqueous Sodium Bicarbonate (
).[1][2][5] -
Target pH: ~8.5 (Bicarbonate buffer range).
Step-by-Step:
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM).[1][2] Note: Ethyl Acetate is preferred as it separates faster than DCM for fatty acids.[1][3]
-
First Wash: Add Saturated
(1:1 volume ratio). -
Agitation: Shake vigorously. Vent frequently —CPAA reacts with bicarbonate to release
gas.[1][2] -
Separation: Allow layers to settle.[1][2] The CPAA is now in the aqueous layer (top if DCM; bottom if EtOAc).
-
QC Check: Check the pH of the aqueous layer.[6] If pH < 8, add more bicarbonate and repeat.[1][2] You must maintain basicity to keep the acid deprotonated.[1]
-
Brine Wash: Wash the organic layer once with brine to break any micro-emulsions and remove trapped water.[1]
Visual Workflow:
Figure 1: Logic flow for pH-controlled extraction of CPAA. Ensuring the aqueous phase remains basic is critical for complete removal.
Scenario B: Emulsion Nightmares
"I added base, but now I have a cloudy mess that won't separate. What happened?"
The Diagnosis:
CPAA is structurally similar to a surfactant (soap). When you deprotonate it with base (
The Fix:
-
The "Salting Out" Method: Add solid NaCl directly to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing organics out (the "common ion effect" reduces the solubility of the organic surfactant).
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.
-
Solvent Modification: Add a small amount of Methanol (5-10%) to the organic layer.[1][2] This changes surface tension and often breaks
Sources
- 1. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Safety in Cyclopropylacetyl Anhydride Systems
Case ID: CPA-THERM-001 Status: Active Support Tier: Level 3 (Process Safety & Scale-Up) Topic: Exotherm Management in Cyclopropylacetyl Anhydride Generation & Coupling
Executive Safety Directive
WARNING: Reactions involving cyclopropylacetyl anhydride (especially formed in situ via mixed anhydrides) present a dual-hazard profile:
-
High Reactivity: Anhydrides are potent electrophiles; their reaction with nucleophiles (amines/alcohols) is rapid and highly exothermic.
-
Ring Strain Energy: The cyclopropyl ring possesses significant strain energy (~27.5 kcal/mol). While kinetically stable under mild conditions, thermal runaway can trigger ring-opening decomposition, releasing additional energy and potentially pressurizing the vessel.
Core Directive: You must decouple the rate of dosing from the rate of heat removal . Never rely on the reaction kinetics alone to self-regulate temperature.
The Mechanics of the Exotherm
To control the hazard, you must understand the heat source. In typical pharmaceutical applications (e.g., Prasugrel intermediates), this reagent is generated in situ to acylate a substrate.
The Two-Stage Thermal Event
-
Activation (Anhydride Formation):
-
Reaction: Cyclopropylacetic acid + Alkyl Chloroformate (or Thionyl Chloride) + Base.
-
Thermal Profile: Moderate exotherm. Risk of CO₂ evolution (pressure) if using chloroformates.
-
-
Coupling (The Spike):
-
Reaction: Anhydride + Nucleophile (Amine/Alcohol).
-
Thermal Profile:Sharp, rapid exotherm. This is the critical control point. If the internal temperature (
) exceeds the stability limit of the mixed anhydride (often >0°C), the anhydride disproportionates, reducing yield and generating gas.
-
Visualizing the Heat Flow
The following diagram illustrates the critical process parameters (CPPs) governing the thermal safety of this system.
Caption: Logic flow for managing thermal risks during the activation and coupling phases.
Standard Operating Protocol (SOP)
Based on industry-standard "Mixed Anhydride" methodologies.
Phase A: Preparation & Activation
Goal: Generate the anhydride without triggering decomposition.
-
Solvent Selection: Use dry THF or DCM. (Water triggers immediate hydrolysis and exotherm).
-
Base Loading: Add tertiary amine (e.g., N-methylmorpholine or TEA) to the cyclopropylacetic acid solution.
-
Thermal Equilibration: Cool the reactor jacket (
) to -20°C . Ensure internal temperature ( ) reaches <-10°C . -
Activation Reagent Addition:
-
Add Pivaloyl chloride or Ethyl chloroformate via a metered pump .
-
Rate Limit: Adjust flow so
. -
Observation: If using chloroformates, monitor off-gassing (CO₂). Ensure scrubber capacity is sufficient.
-
Phase B: Controlled Coupling (The Danger Zone)
Goal: React the anhydride with the substrate while clamping the temperature.
-
The "Hold" Period: Stir the activated anhydride for 15–30 minutes at -10°C to ensure complete formation.
-
Substrate Addition:
-
Dissolve your nucleophile (amine/alcohol) in the reaction solvent.
-
Crucial Step: Begin addition slowly.
-
-
Dynamic Cooling Control:
-
Do not set a static jacket temperature. Use Cascade Control (if available) where
responds to . -
Stop Condition: If
rises above 0°C , strictly HALT addition. Allow the system to re-equilibrate to -10°C before resuming. -
Why? Above 0°C, mixed anhydrides of cyclopropylacetic acid are prone to disproportionation to the symmetrical anhydride and thermal decomposition.
-
Troubleshooting & FAQs
Q1: I see a delayed exotherm after stopping addition. What is happening?
Diagnosis: Accumulation (Dosage Controlled vs. Reaction Controlled).
-
Cause: The reaction kinetics are slower than your addition rate at the current temperature. You have built up a large pool of unreacted anhydride and nucleophile. As the temperature creeps up, they all react simultaneously.
-
Fix: Increase the reaction temperature slightly (e.g., from -15°C to -10°C) during addition to ensure instantaneous consumption, or significantly reduce the dosing rate. Verify kinetics using RC1 (Reaction Calorimetry).
Q2: The pressure in the reactor is rising unexpectedly.
Diagnosis: Gas evolution or solvent vapor pressure.
-
Scenario A (Chloroformates): If using ethyl chloroformate, CO₂ is a byproduct. Ensure the vent line is not fouled with amine salts.
-
Scenario B (Thermal Runaway): If
is high (>40°C), the cyclopropyl ring may be opening (rare but possible with strong Lewis acids) or the solvent is boiling. Emergency Action: Maximize cooling and dump the reaction into a pre-cooled quench vessel if safety limits are breached.
Q3: My yield is low, and I see "symmetrical anhydride" impurities.
Diagnosis: Thermal instability.[1]
-
Cause: The mixed anhydride was held too long or at too high a temperature (>0°C) before the nucleophile was added.
-
Fix: Perform the activation step at -15°C and add the nucleophile immediately after the 15-minute hold time.
Data & Specifications
| Parameter | Specification | Rationale |
| Max Internal Temp ( | < 0°C (Target -10°C) | Prevents anhydride disproportionation. |
| Cooling Capacity | > 150 W/L | Required to handle rapid acylation enthalpy. |
| Dosing Control | Gravimetric/Pump | Manual addition is too inconsistent for this exotherm. |
| Quench Media | 10% NaHCO₃ or Water | Hydrolyzes excess anhydride; mildly exothermic. |
Decision Tree for Exotherm Response
Caption: Immediate response logic for thermal excursions.
References
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Standard text on controlling exotherms in acylation).
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9896, Cyclopropylacetic acid. Retrieved from . (Safety and physical property data).
-
Org. Synth. (2004). General procedures for mixed anhydride couplings. Organic Syntheses, Coll. Vol. 10, p.484. Link
- Pissavini, P., et al. (2021). "Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry." Chemical Engineering Research and Design. (Methodology for measuring anhydride exotherms).
Sources
Alternative coupling reagents to 2-cyclopropylacetic anhydride
Technical Support Ticket #402: Optimization of Cyclopropylacetyl Group Installation
Introduction: The Case for Switching
You are likely looking to replace 2-cyclopropylacetic anhydride due to supply chain volatility, cost, or poor atom economy. In a symmetric anhydride coupling, only 50% of your cyclopropyl moiety is incorporated into the product; the other 50% is wasted as the free acid byproduct.
This guide provides validated protocols to install the 2-cyclopropylacetyl motif using the parent acid (2-cyclopropylacetic acid ) with modern activation strategies. These methods offer higher atom efficiency, better tolerance for hindered amines, and simplified purification.
Module 1: Reagent Selection Matrix
Before selecting a protocol, analyze your specific substrate constraints (sterics, solubility, and scale).
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.
Module 2: Validated Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The "Green" Standard
Best for: Scalability, ease of workup, and preventing epimerization (if the amine partner is chiral). Mechanism: T3P activates the acid to a mixed anhydride.[1] The byproduct is water-soluble, eliminating the need for column chromatography in many cases.
Reagents:
-
2-Cyclopropylacetic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[2]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)[3]
Step-by-Step:
-
Dissolution: Dissolve 2-cyclopropylacetic acid and the amine in EtOAc (5–10 volumes).
-
Base Addition: Add Pyridine (or DIPEA).[3] Cool to 0 °C if the amine is valuable/sensitive; otherwise, room temperature (RT) is acceptable.
-
Activation: Add T3P solution dropwise.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[4][5][6]
-
Workup (The "Magic" Step):
-
Wash organic layer with Water (x2).[7]
-
Wash with 10% KHSO₄ or 1M HCl (removes excess amine and pyridine).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Dry (MgSO₄) and concentrate.
-
Result: Often >95% purity without chromatography [1].
-
Protocol B: HATU Activation – The "Brute Force" Method
Best for: Unreactive, electron-deficient, or sterically hindered amines (e.g., ortho-substituted anilines). Note: HATU is expensive and generates tetramethylurea byproducts that can be hard to remove.
Reagents:
-
2-Cyclopropylacetic acid (1.0 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve 2-cyclopropylacetic acid in DMF. Add HATU and DIPEA. Stir for 5–10 minutes. Solution should turn yellow/orange.
-
Coupling: Add the amine partner.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup:
Protocol C: Mixed Anhydride (Isobutyl Chloroformate) – The Cost-Saver
Best for: Large scale where reagent cost is critical. Mimics the original anhydride mechanism but generates it in situ.
Reagents:
-
2-Cyclopropylacetic acid (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Solvent: THF or DCM (anhydrous)
Step-by-Step:
-
Activation (Critical Control): Dissolve acid and NMM in dry THF. Cool to -15 °C (ice/salt bath).
-
Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes at -15 °C. Do not let it warm up yet, or the anhydride will decompose.
-
Coupling: Add the amine (dissolved in minimal THF) dropwise.
-
Warm-up: Allow to warm to RT over 1 hour.
-
Workup: Standard aqueous extraction (Acid/Base washes) [3].
Module 3: Quantitative Comparison
| Feature | This compound (Original) | T3P (Protocol A) | HATU (Protocol B) | Mixed Anhydride (Protocol C) |
| Atom Economy | Poor (50% waste) | Good | Low (High MW reagent) | Moderate |
| Cost | High (Custom synthesis) | Moderate | High | Very Low |
| Workup | Easy (Acid wash) | Easiest (Water wash) | Difficult (Chromatography) | Easy |
| Steric Tolerance | Moderate | High | Very High | Low |
| Stability | Moisture Sensitive | Stable in solution | Solid is stable | Unstable (In-situ only) |
Module 4: Troubleshooting & FAQs
Q1: I switched to T3P, but the reaction is stalling at 50% conversion.
-
Diagnosis: T3P requires a specific stoichiometry of base to drive the equilibrium.
-
Fix: Ensure you are using at least 3.0 to 5.0 equivalents of base (Pyridine is often superior to DIPEA for T3P kinetics). If the solvent is wet, T3P hydrolyzes to propylphosphonic acid (inactive). Ensure anhydrous EtOAc is used.
Q2: I see a "double addition" impurity (+82 Da) when using the Mixed Anhydride method.
-
Diagnosis: This is urethane formation.[6] The amine attacked the wrong carbonyl of the mixed anhydride (the carbonate side instead of the cyclopropylacetyl side).
-
Fix: This happens if the reaction is too warm or the amine is too hindered.
-
Lower activation temperature to -20 °C .
-
Switch to Protocol A (T3P) , which does not have a carbonate competing site.
-
Q3: Is the cyclopropyl ring stable to these conditions?
-
Analysis: The cyclopropyl ring is generally stable to basic coupling conditions (HATU, T3P). It is sensitive to strong mineral acids (which can cause ring opening to alkenes) or radical conditions .
-
Precaution: Avoid using thionyl chloride (SOCl₂) with high heat to generate the acid chloride, as the HCl byproduct can degrade the cyclopropyl ring if not immediately scavenged. Protocol A and B are perfectly safe for this moiety [4].
Q4: My amine is an aniline with an electron-withdrawing group. T3P isn't working.
-
Fix: Weak nucleophiles require "super-activation."
-
Switch to Protocol B (HATU) .
-
Or, use POCl₃ (Phosphorus Oxychloride) in Pyridine. This generates the acid chloride in situ and is more potent than T3P for deactivated anilines.
-
References
-
Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Albertson, N. F. (1962). "Synthesis of peptides with mixed anhydrides." Organic Reactions, 12, 157.
-
Wong, Y., et al. (2022). "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Validation & Comparative
1H NMR Chemical Shifts of 2-Cyclopropylacetic Anhydride: A Comparative Guide
Topic: 1H NMR Chemical Shifts of 2-Cyclopropylacetic Anhydride Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of This compound , a critical reagent used to introduce the cyclopropylacetyl pharmacophore in drug development.[1] Unlike standard spectral lists, this guide focuses on comparative analysis —benchmarking the anhydride against its precursor (2-cyclopropylacetic acid ) and its reactive alternative (2-cyclopropylacetyl chloride ).[1][2][3]
Why this matters: Distinguishing the anhydride from the starting acid is a frequent challenge in synthesis due to their similar chemical environments.[1][3] This guide outlines the specific shift differentials (
Comparative Spectral Data: Anhydride vs. Alternatives
The following table synthesizes the chemical shifts in Chloroform-d (
| Proton Environment | This compound (Target) | 2-Cyclopropylacetic Acid (Precursor) | 2-Cyclopropylacetyl Chloride (Alternative) |
| Cyclopropyl Methine ( | |||
| Cyclopropyl Methylene (Ring | |||
| Cyclopropyl Methylene (Ring | |||
| Acidic Proton ( | Absent | Absent |
Key Diagnostic Indicator:
-
Anhydride Formation: Look for the downfield shift of the
-methylene doublet by approximately +0.15 ppm relative to the acid.[1][3] -
Hydrolysis Check: The reappearance of the broad singlet at 11-12 ppm indicates hydrolysis back to the acid.[1][3]
Structural Logic & Mechanism
To interpret these shifts accurately, one must understand the electronic deshelding effects governing the
-
The Acid (
2.30): The carbonyl oxygen draws electron density, deshielding the -protons.[1] Resonance from the hydroxyl group ( ) donates some density back to the carbonyl, slightly mitigating this effect.[1] -
The Anhydride (
2.42): The central oxygen is shared between two carbonyls.[1][3] It is less effective at donating electron density to both carbonyls simultaneously compared to the single OH in the acid.[1][3] Consequently, the carbonyl carbons are more positive (electrophilic), exerting a stronger pulling effect on the -protons, shifting them downfield .[1] -
The Chloride (
2.75): Chlorine is highly electronegative (induction) but offers poor resonance donation (3p-2p mismatch).[1][2][3] This results in the most electron-deficient carbonyl carbon, causing the most significant downfield shift.[1]
Visualizing the Shift Logic
Figure 1: Correlation between carbonyl electrophilicity and
Experimental Protocol: Reaction Monitoring
This protocol describes how to use NMR to monitor the synthesis of this compound from the acid using a dehydrating agent (e.g., DCC) or via the acid chloride method.
Materials
-
Solvent:
(Must be stored over molecular sieves; water causes rapid hydrolysis).[1][2][3] -
Internal Standard: Tetramethylsilane (TMS) or residual
(7.26 ppm).[1][2][3]
Step-by-Step Monitoring Workflow
-
Baseline Acquisition (T=0):
-
Reaction Aliquot (In-Process Control):
-
Analysis of Conversion:
-
Quantification: Integrate the region from 2.20 – 2.50 ppm.
-
You will likely see two doublets if the reaction is incomplete:
-
Starting Material: ~2.30 ppm.
-
Product: ~2.42 ppm.
-
-
Calculate % Conversion:
-
-
Purity Verification:
Reaction Monitoring Flowchart
Figure 2: Decision tree for monitoring the conversion of acid to anhydride via NMR.
References
-
National Institute of Standards and Technology (NIST). Cyclopropylacetic acid Mass and NMR Data.[1][3] PubChem Database.[1][3] Available at: [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3] (General reference for anhydride vs. acid shift increments).
-
Organic Syntheses. General Procedures for Mixed Anhydride Synthesis. Org.[1][3][4][5][6][10] Synth. 2008, 85, 96-101.[1][2] Available at: [Link][1][2]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Cyclopropylacetic acid(5239-82-7) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclopropaneacetic acid | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. curate.nd.edu [curate.nd.edu]
Technical Guide: IR Spectrum Carbonyl Stretch of Cyclopropylacetic Anhydride
This guide provides an in-depth technical analysis of the IR spectral characteristics of cyclopropylacetic anhydride, specifically focusing on the carbonyl stretching frequencies. It is designed for researchers requiring precise structural characterization data and mechanistic insight into the effects of the cyclopropylmethyl moiety.
Executive Summary
Cyclopropylacetic anhydride (C
Unlike cyclopropanecarboxylic derivatives, where the ring is directly conjugated to the carbonyl, cyclopropylacetic anhydride contains a methylene spacer (
Key Spectral Performance Metrics
| Feature | Wavenumber ( | Assignment | Mechanistic Origin |
| Primary Band | 1825 | C=O Symmetric Stretch | Coupled vibration (in-phase) |
| Secondary Band | 1755 | C=O Asymmetric Stretch | Coupled vibration (out-of-phase) |
| Precursor Ref. | 1704 | C=O Acid Monomer | Hydrogen-bonded carboxylic acid |
Detailed Spectral Analysis
The Anhydride Doublet
The most diagnostic feature of cyclopropylacetic anhydride is the splitting of the carbonyl absorption into two distinct bands due to Fermi resonance and mechanical coupling between the two carbonyls sharing a central oxygen.
-
Symmetric Stretch (~1825
):-
This higher-frequency band corresponds to the in-phase stretching of both C=O bonds.
-
In acyclic anhydrides like cyclopropylacetic anhydride, this band is typically less intense than the asymmetric band, though still very strong.
-
Electronic Environment: The frequency confirms a saturated, non-conjugated environment. If the cyclopropyl ring were directly attached (conjugation), this value would shift lower (to ~1780
).
-
-
Asymmetric Stretch (~1755
):-
The lower-frequency band corresponds to the out-of-phase stretching.
-
It typically exhibits higher intensity due to a larger change in dipole moment during vibration.
-
Comparison: This value aligns perfectly with valeric and butyric anhydrides, confirming the "insulating" effect of the alpha-methylene group.
-
The "Spacer Effect" (Mechanistic Insight)
The cyclopropyl group is known for its
-
Direct Attachment (Cyclopropanecarboxylic Anhydride): The "banana bonds" of the ring can overlap with the carbonyl
-system, lowering the bond order and frequency (typically shifting peaks by -20 to -40 ). -
Insulated Attachment (Cyclopropylacetic Anhydride): The intervening
group breaks this orbital overlap. The carbonyl "sees" a simple alkyl group. Thus, the frequency is governed purely by the inductive effect of the oxygen and the mechanical coupling, resulting in standard aliphatic values.
Comparative Performance Guide
The following table contrasts cyclopropylacetic anhydride with its direct structural and electronic alternatives.
Table 1: Comparative IR Carbonyl Frequencies
| Compound | Structure Type | Key Differentiator | ||
| Cyclopropylacetic Anhydride | Aliphatic (Insulated) | ~1825 | ~1755 | Standard aliphatic profile due to methylene spacer. |
| Butyric Anhydride | Aliphatic (Linear) | 1825 | 1750 | Direct alkyl analog; spectrally identical. |
| Acetic Anhydride | Aliphatic (Reference) | 1824 | 1748 | Standard reference; shifts are negligible. |
| Cyclopropanecarboxylic Anhydride | Conjugated (Strained) | ~1780 | ~1710 | Ring strain & conjugation lower frequency. |
| Cyclopropylacetyl Chloride | Acid Chloride | 1795 | N/A | Single band; high freq due to -Cl induction. |
*Note: Conjugated anhydrides typically show a shift of 30-40
Experimental Validation Protocols
To verify the identity of cyclopropylacetic anhydride, the following self-validating workflow is recommended.
Synthesis & Characterization Workflow
The synthesis typically proceeds from cyclopropylacetic acid. Monitoring the shift from the acid carbonyl (1704
Method A: Thionyl Chloride Activation
-
Activation: React cyclopropylacetic acid with
to form the acid chloride ( shifts from 1704 1795 ). -
Coupling: React acid chloride with a second equivalent of acid (or salt) to form the anhydride.
-
Endpoint: Disappearance of the 1795
singlet and appearance of the 1825/1755 doublet.
Visualization of Pathway
Caption: Spectroscopic tracking of anhydride formation. The shift from a single band (Acid/Chloride) to a doublet (Anhydride) is the primary validation metric.
Measurement Protocol
-
Sample Preparation: Neat liquid film (between NaCl/KBr plates) is preferred for anhydrides to avoid solvent interaction bands.
-
Solvent Effects: If using solution (e.g.,
or ), expect a shift of +10-15 due to loss of intermolecular dipole interactions compared to the neat liquid. -
Handling: Anhydrides are moisture sensitive. Rapid hydrolysis to the acid will result in the appearance of a broad -OH stretch (3300-2500
) and a shift of the carbonyl back to ~1704 .
References
-
Fenick, D. J., & Falvey, D. E. (1994). Cyclopropylacetic Acid Synthesis and Characterization. Journal of Organic Chemistry. (Data source for acid precursor IR at 1704 cm⁻¹).
-
NIST Chemistry WebBook. Butyric Anhydride Infrared Spectrum. National Institute of Standards and Technology.[1] (Standard for aliphatic anhydride doublet at 1825/1750 cm⁻¹).
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Authoritative text on anhydride coupling and frequency ranges).
-
PubChem Database. Cyclopropylacetic Acid Spectral Data. National Center for Biotechnology Information.
-
Katon, J. E., & Feairheller, W. R. (1966). Vibrational Spectra of Cyclopropylcarbonyl Chloride. Journal of Chemical Physics. (Comparison data for conjugated cyclopropyl derivatives).
Sources
A Practical Guide to Differentiating 2-Cyclopropylacetic Anhydride from its Carboxylic Acid Precursor via Thin-Layer Chromatography
In synthetic organic chemistry, the ability to rapidly monitor the progress of a reaction is paramount. The conversion of a carboxylic acid to its corresponding anhydride is a fundamental transformation, yet confirming its completion requires a simple, reliable, and quick analytical method. This guide provides a detailed, field-proven protocol for distinguishing 2-cyclopropylacetic acid from its anhydride using Thin-Layer Chromatography (TLC), a cornerstone technique in the modern chemistry lab. We will delve into the principles of the separation, provide a step-by-step workflow, and explain the causality behind each experimental choice, ensuring a robust and self-validating analysis.
The Principle of Separation: Exploiting Polarity
The successful separation of 2-cyclopropylacetic acid and its anhydride by TLC hinges on their significant difference in polarity, a direct consequence of their molecular structures.
-
2-Cyclopropylacetic Acid (C₅H₈O₂): This molecule features a terminal carboxylic acid group (-COOH). The hydroxyl (-OH) component of this group is a potent hydrogen bond donor and acceptor. On a standard silica gel (SiO₂) TLC plate, which is highly polar due to surface silanol groups (Si-OH), the carboxylic acid will interact strongly via hydrogen bonding.[1][2] This strong interaction significantly retards its movement up the plate with the mobile phase, resulting in a low Retention Factor (Rf) value .
-
2-Cyclopropylacetic Anhydride (C₁₀H₁₄O₃): This molecule is formed by the condensation of two acid molecules with the elimination of water. It lacks the hydrogen-bond-donating hydroxyl group. While the ether-like oxygen and carbonyl groups can act as hydrogen bond acceptors, their interaction with the silica stationary phase is substantially weaker than that of the carboxylic acid.[3] Consequently, the anhydride is much less polar, travels further up the TLC plate with the mobile phase, and exhibits a high Rf value .
This fundamental difference in polarity is the key we exploit for a clean and unambiguous separation.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by employing both a general and a specific visualization stain, providing orthogonal confirmation of the identity of each spot.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Analytes: 2-cyclopropylacetic acid, this compound, and a co-spot (a mixture of both)
-
Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate with 0.5% Acetic Acid (v/v/v)
-
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Visualization Reagents:
-
Potassium Permanganate (KMnO₄) stain
-
Bromocresol Green stain (specific for acids)
-
Methodology
-
Preparation of the Mobile Phase:
-
In a 100 mL graduated cylinder, combine 70 mL of hexane, 30 mL of ethyl acetate, and 0.5 mL of glacial acetic acid.
-
Rationale: The hexane/ethyl acetate mixture provides the appropriate polarity to move both compounds off the baseline. The small addition of acetic acid is crucial; it suppresses the ionization of the 2-cyclopropylacetic acid, preventing the common issue of "tailing" or streaking and ensuring a compact, well-defined spot.[4][5][6]
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even solvent front migration. Cover with a lid and let it equilibrate for 10-15 minutes.
-
-
Sample Preparation:
-
Prepare dilute solutions (~1-2 mg/mL) of the acid, the anhydride, and the reaction mixture (if applicable) in separate vials using dichloromethane or ethyl acetate.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, carefully spot the prepared solutions onto the baseline. It is advisable to spot the starting acid, the anhydride, and a "co-spot" (spotting both the acid and anhydride on the same lane) for direct comparison.
-
Rationale: The co-spot is essential for confirming that a true separation has been achieved and for accurately comparing the relative positions of the two species on the same plate.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.[5]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Step 5a: Non-Destructive UV Visualization: View the dried plate under a UV lamp at 254 nm. While the cyclopropyl moiety is not a strong chromophore, many organic molecules show some UV activity or contain impurities that do. Mark any visible spots.
-
Step 5b: General Oxidative Staining (Potassium Permanganate):
-
Briefly dip the plate into a potassium permanganate solution or spray it evenly.
-
Gently warm the plate with a heat gun. Most organic compounds will appear as yellow-brown spots on a purple background.[7] This will visualize both the acid and the anhydride.
-
Expected Result: Two distinct spots will be visible in the co-spot lane. The lower spot (lower Rf) is the polar carboxylic acid, and the upper spot (higher Rf) is the less polar anhydride.
-
-
Step 5c: Specific Acid Staining (Bromocresol Green):
-
On a separate, developed plate, spray with or dip into a Bromocresol Green solution.
-
Expected Result: The plate will have a blue or green background. Only the spot corresponding to 2-cyclopropylacetic acid will appear as a distinct yellow spot, as the indicator changes color in the presence of an acid (pKa < 5).[8][9] The anhydride spot will not be visible or will be much fainter. This provides definitive confirmation of the acid's identity.
-
-
Visual Workflow for TLC Analysis
The following diagram outlines the complete experimental procedure for clear and repeatable execution.
Caption: A step-by-step workflow for TLC analysis.
Summary of Expected Results
The following table summarizes the anticipated outcomes of the TLC analysis, providing clear benchmarks for success.
| Compound | Expected Rf Value (7:3 Hex:EtOAc + 0.5% AcOH) | Visualization with KMnO₄ | Visualization with Bromocresol Green |
| 2-Cyclopropylacetic Acid | ~ 0.2 - 0.35 | Yellow/brown spot | Bright yellow spot on blue background |
| This compound | ~ 0.6 - 0.8 | Yellow/brown spot | No visible spot (remains background color) |
Note: Rf values are indicative and can vary slightly based on exact chamber saturation, temperature, and plate quality. The relative difference is the most important diagnostic tool.
Troubleshooting Common Issues
-
Streaking/Tailing of the Acid Spot: This is often caused by applying too much sample or not adding enough acetic acid to the mobile phase.[1] Reduce the concentration of your sample or slightly increase the percentage of acetic acid (e.g., to 1%).
-
No Spots Visible: This could be due to the sample being too dilute or the compound not reacting with the chosen stain. Potassium permanganate is a very general stain and should visualize most organic compounds.[7]
-
Rf Values Too High or Too Low: If both spots are near the solvent front (Rf > 0.8), the mobile phase is too polar. Increase the proportion of hexane. If both spots are near the baseline (Rf < 0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[1]
By following this comprehensive guide, researchers can confidently and accurately monitor the conversion of 2-cyclopropylacetic acid to its anhydride, leveraging the power of TLC for efficient and effective reaction analysis.
References
- University of California, Los Angeles (UCLA) Chemistry.Thin Layer Chromatography.
-
Various Authors. (2023). "TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?". Quora. Available from: [Link]
- École Polytechnique Fédérale de Lausanne (EPFL).TLC Visualization Reagents.
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
-
University of Colorado, Boulder. Thin Layer Chromatography (TLC). Available from: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of Rochester. TLC Stains. Available from: [Link]
-
Various Authors. (2017). "Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?". ResearchGate. Available from: [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]
-
Various Authors. (2023). "carboxylic acid TLC". Reddit. Available from: [Link]
-
Not Voodoo. TLC stains. Available from: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available from: [Link]
-
Delloyd's Lab-Tech. Preparation of TLC spray reagents. Available from: [Link]
-
ACS Omega. (2022). "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride". ACS Publications. Available from: [Link]
-
Various Authors. (2018). "TLC tailing and carboxylic acid?". ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. Cyclopropaneacetic acid. Available from: [Link]
-
Thieme. Product Class 4: Carboxylic Acid Anhydrides. Available from: [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. TLC stains [reachdevices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Technical Comparison Guide: 2-Cyclopropylacetic Anhydride vs. Cyclopropylacetyl Chloride
Executive Summary
In the synthesis of cyclopropyl-containing pharmacophores—common in antiretrovirals, kinase inhibitors, and GPCR ligands—the choice between Cyclopropylacetyl chloride (CpAcCl) and 2-Cyclopropylacetic anhydride (CpAc₂O) is often dictated by the trade-off between reactivity and process capability .
-
The Verdict:
-
Use Cyclopropylacetyl Chloride for sterically hindered nucleophiles, initial small-scale discovery, or when atom economy is the primary driver. It is the "Sledgehammer"—fast and quantitative but chemically harsh.
-
Use this compound for acid-sensitive substrates, late-stage functionalization, and process-scale manufacturing where corrosion from HCl off-gassing is a liability. It is the "Scalpel"—mild, highly selective, but atom-inefficient without recycling.
-
Mechanistic Underpinnings & Reactivity Profile[1][2]
To understand the efficiency differences, we must look at the activation energy and the nature of the leaving group.
Comparative Acylation Pathways
The following diagram illustrates the kinetic pathways. Note that the chloride proceeds via a highly electrophilic carbonyl facilitated by the excellent leaving group ability of Cl⁻ (
Figure 1: Kinetic pathways of acylation. Path A (Red) is fast and uncatalyzed but generates strong acid. Path B (Yellow) proceeds via a milder, often catalyzed mechanism.
Critical Performance Analysis
A. Reactivity vs. Selectivity[2]
-
Cyclopropylacetyl Chloride:
-
Pros: Reacts rapidly with poor nucleophiles (e.g., anilines, tertiary alcohols) often without heating.
-
Cons: High reactivity leads to "promiscuous" acylation. If your molecule has multiple nucleophilic sites (e.g., a hydroxyl and an amine), the chloride will likely acylate both unless temperature is strictly controlled (-78°C to 0°C).
-
-
This compound:
B. Byproduct Management & Safety
This is the single biggest differentiator for scale-up.
| Feature | Cyclopropylacetyl Chloride | This compound |
| Byproduct | HCl (Hydrochloric Acid) | Cyclopropylacetic Acid |
| State | Gas (fumes) and soluble acid | Liquid/Solid organic acid |
| Scavenger | Requires stoichiometric base (TEA, DIPEA, Pyridine) to prevent salt formation. | Often requires no base (if amine substrate is excess) or catalytic base. |
| Impact | HCl can cleave acid-sensitive protecting groups (Boc, TBS) or open the cyclopropyl ring (rare, but possible under vigorous conditions). | Benign to most protecting groups. The byproduct is a weak acid. |
| Handling | Corrosive/Lachrymator. Fumes in air. Reacts violently with moisture. | Irritant. Stable in air. Hydrolyzes slowly.[1] |
C. Atom Economy & Mass Efficiency
For a substrate
-
Chloride Route:
-
Note: The requirement for a base (like Triethylamine) to scavenge HCl significantly lowers the effective mass efficiency.
-
-
Anhydride Route:
-
Issue: You lose exactly half of the anhydride reagent as the leaving group (Cyclopropylacetic acid).
-
Mitigation: In process chemistry, the acid byproduct can be recovered and re-converted to the anhydride or chloride, but this adds unit operations.
-
Experimental Protocols
Method A: The "Sledgehammer" (Acid Chloride)
Best for: Unhindered amines, poor nucleophiles, small-scale synthesis.
Reagents:
-
Substrate (1.0 equiv)
-
Cyclopropylacetyl chloride (1.1–1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Dissolve substrate and TEA in DCM under
atmosphere. Cool to 0°C. -
Add Cyclopropylacetyl chloride dropwise. Caution: Exothermic.[3] HCl fumes may form if moisture is present.
-
Monitor by TLC/LCMS. Reaction is usually complete within 15–60 mins.
-
Quench: Add sat.
solution. Vigorous stirring is required to neutralize HCl salts. -
Workup: Extract with DCM, wash with brine, dry over
.
Method B: The "Scalpel" (Anhydride)
Best for: Acid-sensitive substrates, large-scale (non-corrosive), high purity needs.
Reagents:
-
Substrate (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
DMAP (0.05–0.1 equiv) (Catalyst)
-
Pyridine or TEA (1.0 equiv) (Optional, accelerates reaction)
-
DCM or THF
Protocol:
-
Dissolve substrate in solvent. Add DMAP.
-
Add This compound .
-
Stir at Room Temperature (RT).
-
Optimization: If reaction is slow after 2h, heat to 40°C.
-
-
Quench: Add N,N-dimethylethylenediamine (0.2 equiv) or water to consume excess anhydride.
-
Workup: Wash with dilute citric acid or 1M HCl (to remove DMAP/Pyridine) and then sat.
(to remove the cyclopropylacetic acid byproduct).
Decision Matrix & Workflow
Use this logic flow to select the correct reagent for your specific campaign.
Figure 2: Strategic decision tree for reagent selection. Note that process scale often favors anhydride despite atom economy issues to avoid reactor corrosion from HCl.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Foundational text on acylation mechanisms).
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed comparison of leaving group ability: Cl- vs RCOO-).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Reference for acid sensitivity of protecting groups like Boc/TBS in the presence of HCl).
- Org. Process Res. Dev. (General Reference). Common practice in process chemistry favors anhydrides or mixed anhydrides to avoid halide corrosion in stainless steel reactors.
-
PubChem Compound Summary. (2024). Cyclopropylacetyl chloride (CID 558742). Link
- PubChem Compound Summary. (2024). Cyclopropylacetic anhydride. (Inferred properties based on general anhydride reactivity profiles).
Sources
Precision Characterization of Bis(cyclopropylacetyl) oxide: A 13C NMR Comparative Guide
Executive Summary
Bis(cyclopropylacetyl) oxide (BCAO) is a symmetric carboxylic acid anhydride utilized as a specialized acylating agent in drug discovery, particularly for introducing the cyclopropyl moiety—a pharmacophore known for enhancing metabolic stability and potency.
This guide addresses the primary analytical challenge: differentiating the active anhydride from its hydrolysis precursor, Cyclopropylacetic acid (CPA). Standard IR spectroscopy often fails to resolve the carbonyl overlaps in complex mixtures. Carbon-13 Nuclear Magnetic Resonance (13C NMR) provides the requisite resolution.[1]
Key Insight: The diagnostic "Gold Standard" for purity is the ~10 ppm upfield shift of the anhydride carbonyl (approx. 168 ppm) relative to the carboxylic acid carbonyl (approx. 179 ppm).
Part 1: The Analytical Challenge & Solution
In synthetic workflows, BCAO is typically generated in situ or isolated under strictly anhydrous conditions. The primary impurity is always the parent acid, CPA, formed via moisture exposure.
Why 13C NMR?
-
IR Limitations: Both species show strong C=O stretching. While anhydrides show a doublet (symmetric/asymmetric stretch), overlap with solvent or other carbonyls makes quantification difficult.
-
1H NMR Limitations: The
-proton signals and cyclopropyl ring protons of the anhydride and acid overlap significantly, often differing by only 0.1–0.2 ppm. -
13C NMR Advantage: The carbonyl carbon exhibits a distinct chemical shift sensitivity to the anhydride linkage, providing a clear "Yes/No" confirmation of conversion.
Part 2: Comparative Chemical Shift Analysis
The following table outlines the target spectral signatures. Note the distinct separation in the Carbonyl region (Region I), which serves as the primary Quality Control (QC) checkpoint.
Table 1: Diagnostic 13C NMR Shifts (CDCl3, 100 MHz)
| Carbon Environment | Bis(cyclopropylacetyl) oxide (Product) | Cyclopropylacetic acid (Impurity) | Notes | |
| C=O (Carbonyl) | 166.0 – 169.0 ppm | 178.0 – 180.0 ppm | ~11 ppm | PRIMARY DIAGNOSTIC. Anhydride is Upfield. |
| 38.0 – 40.0 ppm | 36.5 – 37.5 ppm | ~2 ppm | Anhydride is slightly desheilded (Downfield). | |
| Cyclopropyl CH | 9.5 – 10.5 ppm | 10.0 – 11.0 ppm | < 1 ppm | Poor resolution; unreliable for purity assay. |
| Cyclopropyl CH2 | 4.0 – 5.0 ppm | 4.0 – 5.0 ppm | Negligible | Indistinguishable. |
Technical Note: The upfield shift of the anhydride carbonyl relative to the acid is counter-intuitive to some (as anhydrides are more reactive), but it is consistent with the
-electron donation from the central oxygen into the two carbonyls, increasing electron density at the carbonyl carbons relative to the acid.
Part 3: Structural Dynamics & Cyclopropyl Influence
The cyclopropyl group introduces unique ring strain and shielding effects that must be accounted for during characterization.
The "Shielded" Ring (High Field Region)
The cyclopropyl carbons appear in the highly shielded region (0–15 ppm). This is characteristic of the diamagnetic anisotropy of the cyclopropane ring.
-
Observation: If you observe signals < 0 ppm (negative values), check your referencing (TMS = 0). However, cyclopropyl carbons can approach 0 ppm.
-
Validation: Ensure the integration of the high-field signals matches the carbon count (2:1 ratio of CH2 to CH).
Stability Monitoring
The anhydride linkage (C-O-C) is susceptible to hydrolysis. In wet CDCl3, you will observe the "growth" of the 179 ppm signal at the expense of the 168 ppm signal over time.
Part 4: Experimental Protocol (Self-Validating)
To ensure trustworthy data, the sample preparation must prevent in-tube hydrolysis, which leads to false negatives (appearing as if the reaction failed).
Reagents
-
Solvent: CDCl3 (Deuterated Chloroform), 99.8% D.
-
Drying Agent: Activated 4Å Molecular Sieves or anhydrous K2CO3.
-
Reference: TMS (Tetramethylsilane) internal standard (0.00 ppm).
Step-by-Step Methodology
-
Solvent Prep: Pre-dry CDCl3 over activated molecular sieves for at least 2 hours. Do not skip this step. Commercial "ampule" CDCl3 often contains enough water to hydrolyze micro-scale anhydride samples.
-
Sample Dissolution: Dissolve ~30-50 mg of the BCAO sample in 0.6 mL of dry CDCl3.
-
Why high concentration? 13C is only 1.1% natural abundance; higher concentration improves Signal-to-Noise (S/N) for the quaternary carbonyl peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).
-
Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbonyl carbons have long T1 relaxation times. A short D1 will suppress the diagnostic C=O signal.
-
Scans: Minimum 256 scans (approx. 15-20 mins).
-
-
Data Processing: Apply an exponential multiplication (LB = 1.0 to 2.0 Hz) to smooth noise before Fourier Transform.
Part 5: Visualization of Analytical Logic
The following diagram illustrates the synthesis pathway and the critical decision points determined by NMR analysis.
Figure 1: Analytical workflow distinguishing the target anhydride from its hydrolytic degradation product via Carbonyl shift monitoring.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for Carbonyl shift increments).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on anhydride vs. acid shifts).
-
National Institute of Standards and Technology (NIST). Cyclopropylacetic acid Spectral Data. NIST Chemistry WebBook, SRD 69. (Source for parent acid shifts).
-
Reich, H. J. (University of Wisconsin).[2] Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. (Authoritative database for functional group trends).
Sources
Safety Operating Guide
2-Cyclopropylacetic anhydride proper disposal procedures
This guide outlines the technical protocols for the disposal of 2-Cyclopropylacetic anhydride . It is designed for senior researchers and safety officers requiring an autonomous, self-validating workflow that prioritizes safety, regulatory compliance, and chemical stability.
Part 1: Hazard Identification & Reactivity Profile
Before initiating any disposal procedure, you must understand the specific thermodynamic and kinetic risks associated with this compound.[1]
-
Chemical Identity: this compound
-
Reactivity Class: Acid Anhydride / Strained Ring System
-
Core Hazards:
-
Water Reactivity: Reacts exothermically with water to form 2-cyclopropylacetic acid.[1]
-
Corrosivity: Causes severe, irreversible skin and eye burns (Category 1B).[1]
-
Ring Strain Energy: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol).[1] While the ring is generally stable to mild hydrolysis, excessive heat or strong acid catalysis during uncontrolled neutralization can trigger ring-opening reactions, leading to runaway exotherms.
-
Part 2: Primary Disposal Strategy (Segregation & Waste Streams)
For the disposal of pure, unused reagents or bulk waste (>50 mL) , the only acceptable method is segregation for professional incineration. Do not attempt to neutralize bulk quantities of anhydrides in the laboratory due to the risk of thermal runaway.[1]
Waste Stream Classification
| Parameter | Classification | Protocol |
| RCRA Status | Characteristic Hazardous Waste | D001 (Ignitable), D002 (Corrosive) |
| Waste Labeling | Organic Anhydride | "Flammable," "Corrosive," "Water Reactive" |
| Container | Polyethylene (HDPE) or Glass | Do not use metal (corrosion risk). Cap must be vented if moisture ingress is suspected.[1] |
| Segregation | Organic Acids / Anhydrides | Isolate from: Oxidizers, Alcohols, Bases, and Aqueous solutions. |
Part 3: In-Lab Treatment Protocol (Small Quantities & Spill Residues)
Scope: This protocol is strictly for trace amounts (e.g., cleaning glassware), reaction byproducts , or small spills (<10 mL) . Objective: Controlled hydrolysis to 2-cyclopropylacetic acid, followed by neutralization to a non-hazardous salt.
The "Ice-Bridge" Hydrolysis Method
Why this works: Direct addition of base to an anhydride can cause an explosive rate of reaction.[1] We use a two-step "Quench then Neutralize" approach to decouple the hydrolysis exotherm from the neutralization exotherm.[1]
Reagents Required:
-
Crushed Ice / Water slush.[1]
-
Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ). -
Universal pH indicator strips.[1]
Step-by-Step Procedure:
-
Preparation of Hydrolysis Bath:
-
In a fume hood, prepare a beaker containing crushed ice and water. The volume of water should be at least 20x the volume of the anhydride to act as a thermal heat sink.[1]
-
Expert Insight: The high dilution factor prevents the concentration of the generated acid from catalyzing a ring-opening reaction of the cyclopropyl group.[1]
-
-
Controlled Addition (The Rate-Limiting Step):
-
Add the this compound dropwise to the stirring ice slurry.
-
Observation: You will see an oily droplet initially that slowly dissolves.[1] This is the immiscible anhydride hydrolyzing.[1]
-
Caution: Do not proceed until the solution is homogeneous.[1] If a separate organic layer persists, hydrolysis is incomplete.[1]
-
-
Neutralization:
-
Final Disposal:
-
The resulting solution contains Sodium 2-cyclopropylacetate.[1]
-
Check Local Regulations: If the resulting salt is non-toxic and local codes allow, it may be drain-disposed with copious water. However , the preferred route for drug development labs is to containerize this aqueous waste as "Non-Hazardous Aqueous Waste" to prevent any risk of regulatory non-compliance.
-
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical transformation pathways.
Caption: Operational decision tree distinguishing between bulk waste segregation (red path) and in-lab treatment for trace residues (green path).
Part 5: Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The lachrymatory nature of anhydrides requires immediate respiratory protection.[1]
-
Dry Containment: Do NOT use water.[1][3][4] Cover the spill with a dry absorbent (Vermiculite or Dry Sand).[1]
-
Reasoning: Adding water to a concentrated spill generates heat and acid fumes instantly, expanding the hazard zone.
-
-
Deactivation: Once absorbed, scoop into a pail. Only then can the residue be treated with the "Ice-Bridge" method described in Part 3, or sealed for hazardous waste disposal.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1]
-
Sigma-Aldrich. Safety Data Sheet: Acetic Anhydride (Surrogate for General Anhydride Reactivity).[1][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][1]
-
BenchChem. Safeguarding the Laboratory: Disposal of Organic Anhydrides.[1]
Sources
Personal protective equipment for handling 2-Cyclopropylacetic anhydride
Executive Directive: The "Silent" Hazard
Handling 2-Cyclopropylacetic anhydride requires a shift in mindset from standard organic solvent handling. Unlike simple acids that burn immediately upon contact, acid anhydrides are lipophilic . They can penetrate the upper dermal layers before reacting with skin moisture to form the corresponding acid (2-cyclopropylacetic acid).
The Result: A "silent" exposure where the burning sensation may be delayed, leading to deep-tissue chemical burns that are difficult to treat.
This guide prioritizes moisture exclusion and barrier integrity .[1] The protocols below are designed not just to comply with regulations, but to prevent the specific chemical mechanisms of injury associated with reactive anhydrides.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the chemical behavior driving the risk.
| Property | Hazard Implication |
| Reactivity | Water Reactive (Hydrolysis). Reacts exothermically with moisture to form 2-cyclopropylacetic acid. |
| Corrosivity | Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1. Causes severe skin burns and eye damage. The cyclopropyl moiety remains stable during hydrolysis but the resulting acid is potent. |
| Physical State | Liquid. High viscosity compared to solvents; adheres to surfaces and gloves. |
| Volatility | Lachrymator. Vapors are irritating to the respiratory tract and eyes even at low concentrations. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for handling acid anhydrides due to rapid permeation. The following matrix defines the required barriers based on the "Zone of Exposure."
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Splash) | Disposable Nitrile (min 5 mil) | Double-gloving recommended. Nitrile provides fair splash resistance but degrades upon prolonged contact. Change immediately if contaminated.[1][3][5][6] |
| Hand (Immersion) | Butyl Rubber or Silver Shield® (Laminate) | Anhydrides permeate nitrile in <15 mins. Butyl rubber offers >480 min breakthrough time for organic acids/anhydrides. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. Vapors can bypass side shields. Goggles seal the ocular area from lachrymatory vapors. |
| Respiratory | Fume Hood (Primary) | Mandatory. If work must occur outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab Coat (Cotton/Flame Resistant) + Rubber Apron | Synthetic blends can melt into skin if the anhydride ignites or reacts violently. An apron prevents soak-through during pouring. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the operation scale and location.
Figure 1: Logic flow for determining necessary PPE based on engineering controls and volume.
Operational Protocols
A. Preparation (Moisture Exclusion)
This compound will degrade if exposed to atmospheric moisture.
-
Glassware: Flame-dry or oven-dry all glassware >2 hours at 120°C.
-
Atmosphere: Flush reaction vessels with Nitrogen (
) or Argon. -
Staging: Place a secondary containment tray (polypropylene) in the hood.
B. Transfer Techniques
Avoid open pouring whenever possible to minimize vapor generation.
-
Small Scale (<20 mL): Use the Syringe/Septum technique .
-
Cap the reagent bottle with a rubber septum.
-
Insert a needle connected to an inert gas line (balloon or manifold) to equalize pressure.
-
Withdraw liquid using a dry glass syringe.
-
-
Large Scale (>20 mL): Use a Cannula transfer or a pressure-equalizing dropping funnel.
C. Quenching & Disposal (The "Controlled Kill")
Never dispose of unreacted anhydride directly into aqueous waste streams. The hydrolysis is exothermic and can cause waste containers to pressurize or erupt.
Quenching Workflow:
-
Cool: Place the reaction vessel in an ice/water bath (0°C).
-
Dilute: Add a non-reactive solvent (e.g., Toluene or Ethyl Acetate) to dilute the anhydride.
-
React: Add Methanol dropwise.
-
Mechanism:[7] Methanol reacts to form the methyl ester and acid, a milder reaction than water hydrolysis.
-
Reaction:
-
-
Neutralize: Once the exotherm subsides, slowly add saturated Sodium Bicarbonate (
) to neutralize the free acid. -
Dispose: Check pH (aim for pH 6-8). Discard as organic chemical waste.
Visualization: Quenching Workflow
Figure 2: Step-by-step quenching protocol to safely convert the anhydride before disposal.
Emergency Response
Skin Exposure[1][2][3][5][8][9][10][11]
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.
-
Flush: Immediately rinse with tepid water for 15 minutes in a safety shower or sink.
-
Medical: Seek medical attention.[1][2][4][8] Inform the physician of "Acid Anhydride exposure" (delayed burn potential).
Spill Cleanup (In Fume Hood)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Absorb: Use a Dry Sand or Vermiculite pad. Do not use paper towels (combustible and rapid reaction).
-
Neutralize: Sprinkle Sodium Carbonate (
) over the absorbed material. -
Collect: Scoop into a hazardous waste bag/container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21906, Cyclopropylacetic acid. (Parent Acid Safety Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. carlroth.com [carlroth.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
